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COPPER MOLYBDATE

Cat. No.: B1139606
CAS No.: 108844-49-1
M. Wt: 223.48
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Description

Copper Molybdate is an advanced inorganic compound, primarily CuMoO4, that is of significant interest in multiple fields of materials science and chemistry research. It is recognized for its promising electrochemical properties, catalytic activity, and potential in energy applications. Researchers utilize this compound for developing next-generation energy storage systems; specifically, nanorod structures have demonstrated excellent pseudocapacitive behavior, achieving a notable specific capacitance of 156 F/g, making it a candidate for supercapacitor electrodes . Its utility extends to electrocatalysis, where it functions as a bifunctional catalyst. Studies show that different crystalline phases, such as Cu3Mo2O9, are effective for overall water splitting, driving both the hydrogen and oxygen evolution reactions, while also being explored for the electrochemical reduction of CO2 . Furthermore, this compound serves as a highly efficient, stable, and reusable heterogeneous catalyst in green chemistry applications. Its Lewis and Brønsted acid sites facilitate key reactions like the esterification of levulinic acid and oleic acid for the synthesis of biofuels, with reported conversion rates exceeding 98% under optimized conditions . The material is typically synthesized through methods such as hydrothermal routes or sonochemical processes, which can produce various nanostructures like nanorods, nanoplates, and urch-like morphologies, directly influencing its surface area and performance . This product is intended for research and further investigation into these and other emerging applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

108844-49-1

Molecular Formula

CuMoO4

Molecular Weight

223.48

Origin of Product

United States

Synthesis Methodologies and Control of Material Architecture

Solution-Based Synthesis Approaches

Solution-based methods are widely employed for the synthesis of copper molybdate (B1676688) due to their ability to produce homogenous, nanostructured materials at relatively low temperatures.

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are versatile techniques for producing crystalline copper molybdate. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, such as an autoclave. material-properties.orgjacsdirectory.comresearchgate.net

The reaction typically involves copper and molybdenum precursors, such as copper nitrate (B79036) (Cu(NO₃)₂) and sodium molybdate (Na₂MoO₄) or ammonium (B1175870) molybdate. material-properties.orgmdpi.com The morphology and phase of the resulting this compound can be controlled by adjusting parameters like reaction time, temperature, and the type of solvent used. researchgate.netnih.gov For instance, studies have shown that at hydrothermal temperatures below 150°C, Cu₃Mo₂O₉ is formed, while at temperatures above 180°C, CuMoO₄ is the primary product. rsc.org The use of different precursors, like copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and sodium molybdate dihydrate (Na₂MoO₄·2H₂O), can lead to the formation of lindgrenite (Cu₃(MoO₄)₂(OH)₂). acs.org

A simple hydrothermal route has been used to synthesize porous microspheres of this compound, confirming its crystalline nature through X-ray diffraction (XRD). researchgate.net Similarly, a solvothermal method has been successfully employed to produce Cu₃Mo₂O₉ nanopowders with an orthorhombic crystal structure. scispace.com These methods are advantageous for creating materials with high crystallinity and controlled morphologies, such as nanorods and nanoflowers. researchgate.netnih.gov

Sol-Gel and Gelatin-Templated Combustion Synthesis

The sol-gel method is a wet-chemical technique used for the fabrication of solid materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. sigmaaldrich.comsigmaaldrich.com In a typical sol-gel synthesis of α-CuMoO₄, precursors like ammonium heptamolybdate and copper salts are dissolved, and citric acid is often used as a chelating agent to form a homogenous sol. sigmaaldrich.com This sol is then heated to form a gel, which upon further heating and calcination, yields the final this compound powder. ustb.edu.cnrsc.org The process allows for the production of submicronic and uniform nanoparticles. sigmaaldrich.comwhiterose.ac.uk

A variation of this is the gelatin-templated combustion synthesis. In this method, a gelatin solution is added to a solution of metal precursors, such as copper chloride (CuCl₂·2H₂O) and ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O). whiterose.ac.uk The mixture is stirred and heated to form a gel, which is then dried and calcined. whiterose.ac.uk This technique has been used to prepare nanostructures of this compound with varying compositions, such as Cu₁.₇Mo₀.₃O₄ and Cu₁.₄Mo₀.₆O₄, exhibiting different crystal structures (triclinic and orthorhombic, respectively). whiterose.ac.uk The gelatin acts as a template and fuel for the combustion process, leading to the formation of nanostructured materials with high surface areas. whiterose.ac.uk

Table 1: Comparison of Sol-Gel Synthesis Parameters for this compound Nanostructures
ParameterCu₁.₇Mo₀.₃O₄Cu₁.₄Mo₀.₆O₄
Precursors CuCl₂·2H₂O, (NH₄)₆Mo₇O₂₄·4H₂O, GelatinCuCl₂·2H₂O, (NH₄)₆Mo₇O₂₄·4H₂O, Gelatin
Drying Temperature 260 °C260 °C
Calcination Temperature 500 °C500 °C
Resulting Crystal Structure TriclinicOrthorhombic
BET Surface Area 53 m²/g502 m²/g
Data sourced from Alshammari et al. whiterose.ac.uk

Precipitation Techniques (Surfactant-Free and Ultrasound-Assisted)

Precipitation is a straightforward and widely used method for synthesizing this compound. jacsdirectory.com This technique involves the reaction of soluble copper and molybdate salts in a solution to form an insoluble this compound precipitate. material-properties.org A common approach is the surfactant-free co-precipitation method, which simplifies the process and avoids potential contamination. nih.govresearchgate.net Typically, an aqueous solution of a copper salt, like cupric acetate (B1210297) monohydrate ((CH₃COO)₂Cu·H₂O) or copper nitrate trihydrate (Cu(NO₃)₂·3H₂O), is added to a solution of sodium molybdate (Na₂MoO₄). nih.govcureus.comsemanticscholar.org The resulting precipitate is then filtered, washed, and often calcined to obtain the final crystalline product. nih.gov This method has been shown to produce self-assembled nanoplates forming spherical mesostructures. mdpi.com

To enhance the synthesis process, ultrasound assistance can be incorporated into the precipitation method. Ultrasound-assisted co-precipitation utilizes acoustic cavitation to create localized hot spots with high temperature and pressure, which can accelerate the reaction and influence the morphology of the product. nih.govcureus.com This method has been used to synthesize Cu₃(MoO₄)₂(OH)₂ and has been shown to be an effective route for producing this compound nanoparticles. nih.govresearchgate.net

Sonochemical Routes

The sonochemical method utilizes high-intensity ultrasound to induce chemical reactions. This technique offers a simple, cost-effective, and rapid route for the synthesis of this compound nanostructures at room temperature. nih.govnih.gov In a typical sonochemical process, aqueous solutions of copper nitrate trihydrate and sodium molybdate dihydrate are mixed and subjected to ultrasonic irradiation. nih.gov This leads to the rapid formation of a precipitate, which is then washed and dried. nih.gov

This method has been successfully used to synthesize lindgrenite (Cu₃(MoO₄)₂(OH)₂) nanoplates with a single-phase monoclinic structure. nih.govresearchgate.net The resulting material exhibits a high surface area, which is advantageous for catalytic applications. nih.govnih.gov The formation of urchin-like morphologies has also been reported using this aqueous sonochemical method. nih.gov

Table 2: Research Findings on Sonochemically Synthesized Lindgrenite
PropertyFindingReference
Morphology Nanoplates, Urchin-like nih.gov
Crystal Structure Monoclinic, Space Group P 21 n nih.govresearchgate.net
Surface Area 70.77(1) m² g⁻¹ nih.govnih.gov
Crystallite Size 24.7(9) nm nih.gov
Data sourced from Silva Junior et al. nih.govnih.govresearchgate.net

Microwave-Assisted Combustion Synthesis

Microwave-assisted combustion synthesis is a rapid and energy-efficient method for producing fine powders of this compound. This technique involves the use of microwave energy to initiate a self-sustaining combustion reaction in a solution containing metal precursors and a fuel, such as urea (B33335) (CO(NH₂)₂). researchgate.net An aqueous solution of copper nitrate and sodium molybdate is mixed with urea and irradiated in a microwave oven. researchgate.net The mixture undergoes a rapid combustion process, resulting in the formation of the desired this compound, in this case, Cu₃Mo₂O₉ nanoparticles. researchgate.net

This method is noted for its ability to produce products with high purity and at an elevated reaction rate. researchgate.net The resulting spherical nanoparticles have been reported to have a size of around 18 nm. researchgate.net

Solid-State and Thermal Decomposition Methods

Solid-state and thermal decomposition methods represent alternative routes to solution-based techniques, often involving higher temperatures.

Solid-state reactions are a traditional method for preparing this compound. This typically involves the intimate mixing of copper and molybdenum oxides, such as CuO or Cu₂O and MoO₃, followed by heating at high temperatures (e.g., 600°C) for an extended period (e.g., 40 hours) to facilitate the reaction and formation of CuMoO₄. material-properties.orggoogle.com The ratio of the reactants can be controlled to synthesize composite oxides containing both CuMoO₄ and MoO₃ phases. google.com To accelerate the reaction, reactants like ammonium dimolybdate (ADM) or ammonium paramolybdate (APM) can be used with copper oxides. google.com Firing a mixture of these oxides at temperatures between 650°C and 750°C for about 5 hours can also yield the desired this compound-based composite oxide. google.com

Thermal decomposition involves the heating of a precursor compound, which then breaks down to form the desired material. For instance, Cu₃(MoO₄)₂(OH)₂ can be thermally decomposed to form other this compound phases. mdpi.com Research has shown that a precursor of this compound can undergo a thermal decomposition reaction between 200–412 °C to form CuMoO₄. rsc.org Further heating can induce phase transitions, such as the α-CuMoO₄ to β-CuMoO₄ transition around 570 °C, and eventual decomposition at higher temperatures (around 820 °C) into copper oxide and molybdenum trioxide. mdpi.comrsc.org DTA/TGA studies have confirmed that the decomposition and carbothermal reduction of this compound occur between 430-490°C. researchgate.net

Solid-State Ceramic Routes

The solid-state ceramic route is a conventional method for producing dense this compound ceramics. This technique involves the high-temperature reaction of precursor powders, typically oxides or salts of copper and molybdenum. For instance, a glass-free CuMoO₄ ceramic can be prepared through this method. The process yields a material with high densification; sintering at 650°C can achieve a densification of 96%. acs.org Structural and spectroscopic analyses confirm the quality and purity of the material synthesized via this route. acs.org This method is particularly suitable for producing materials with specific thermal and dielectric properties, such as a low coefficient of thermal expansion (CTE), which was measured at 4.6 ppm/°C over a temperature range of 25–500°C for a ceramic sintered at 650°C. acs.org

Thermal Treatment of Precursors

Thermal treatment, or calcination, of precursor compounds is a versatile method to produce various forms of this compound, including nanoparticles and different polymorphs. This approach involves heating a precursor material, often a complex salt or a gel, to a specific temperature to induce decomposition and crystallization into the desired this compound phase.

Several precursor systems can be utilized:

Polymerizable Complex Method : A gel can be prepared using citric acid as a complexing agent and nitric acid as an oxidizer. Subsequent thermal decomposition of this (CuMo)-precursor gel leads to the formation of CuMoO₄. Studies have shown that the crystallization of CuMoO₄ powder can be completed at a temperature of 450°C using this technique. researchgate.net

Hydrothermal Precursors : A precursor, Cu₃(MoO₄)₂(OH)₂, can be formed through a hydrothermal process. This precursor is then calcined at 500°C to yield Cu₃Mo₂O₉. rsc.org

Mixed Salt Precursors : Simple thermal treatment of mixed precursors in a protective nitrogen atmosphere can also be employed for synthesis. google.com The thermal decomposition of a this compound coordination polymer at 600°C has been used to produce the final compound. researchgate.net

The final product is often dependent on the temperature and atmosphere of the thermal treatment. For example, pyrolyzing precursors under an argon atmosphere can result in particles embedded within a carbon matrix. mdpi.com

Influences of Synthesis Parameters on Material Characteristics

The physical and chemical properties of this compound are not solely determined by the synthesis method but are also heavily influenced by specific reaction parameters. Temperature, reaction time, pH, and precursor ratios are critical levers for controlling the final material's characteristics.

Effect of Temperature and Reaction Time

Temperature and reaction duration are crucial parameters that directly affect the phase, crystallinity, and particle size of the synthesized this compound.

Phase Formation : In hydrothermal synthesis using copper chloride and ammonium molybdate, the temperature dictates the product. At temperatures below 150°C, the product is Cu₃Mo₂O₉, whereas at 180°C or higher, CuMoO₄ is formed. rsc.org A phase transition from the room-temperature alpha (α) polymorph to the high-temperature beta (β) polymorph can be observed around 570°C. rsc.org

Crystallization and Densification : In solid-state routes, sintering temperature is key. A CuMoO₄ ceramic sintered at 650°C achieves 96% densification. acs.org For precursors made by the polymerizable complex method, complete crystallization into CuMoO₄ occurs at 450°C. researchgate.net

Reaction Kinetics : The duration of the synthesis process also plays a significant role. In one study, the optimal hydrothermal time for achieving the best degradation efficiency in a photocatalysis application was found to be 10 hours. rsc.org In another catalytic process, a reaction time of 5 hours was found to be optimal. researchgate.net Pyrolysis time can also be a factor; extending it from 5 to 10 hours can alter the final composition of molybdenum carbide products derived from molybdate precursors. rsc.org

The following table summarizes the effect of temperature on the synthesis of this compound based on research findings.

Synthesis MethodPrecursorsTemperatureTimeResulting Product/ObservationSource(s)
HydrothermalCopper chloride, Ammonium molybdate< 150°C-Cu₃Mo₂O₉ rsc.org
HydrothermalCopper chloride, Ammonium molybdate≥ 180°C10 hCuMoO₄ (optimal for photocatalysis) rsc.org
Thermal Decomposition(CuMo)-precursor gel450°C-Crystallization of CuMoO₄ powder completed researchgate.net
Solid-State Route-650°C-96% densification of CuMoO₄ ceramic acs.org
Esterification CatalysisOleic acid, Methanol413 K (140°C)5 h98.38% conversion to methyl oleate nih.gov

Role of pH and Precursor Ratios

The chemical environment of the reaction, specifically the pH and the ratio of initial reactants, has a profound impact on the composition and structure of the resulting this compound.

Influence of pH : The pH of the initial solution is a powerful "structure director" in the synthesis of copper molybdates. materialsciencejournal.org The dynamic nature of polyoxomolybdate (POM) clusters means they can change into different fragments with varying pH, which in turn dictates the architecture of the final solid. materialsciencejournal.org In the synthesis of cobalt molybdates, a related compound, the pH value was found to have a stronger influence on the product composition than the Co/Mo ratio. Acidic conditions tended to yield molybdenum-rich phases, while high pH values resulted in products with higher cobalt concentrations. Adjusting the pH is also a key step in syntheses involving the dissolution of precursors like copper acetate and ammonium molybdate. aip.org

Influence of Precursor Ratios : The molar ratio of the copper and molybdenum precursors is critical for controlling the stoichiometry of the final product. Varying the Mo-to-Ni molar ratio in nickel molybdate synthesis was shown to be crucial for increasing the molybdenum content of the resulting alloys. nih.gov In the synthesis of copper molybdenum oxide catalysts, different ratios of copper to molybdenum (e.g., Cu₁.₇Mo₀.₃O₄ and Cu₁.₄Mo₀.₆O₄) were specifically prepared to study their catalytic performance. whiterose.ac.uk The concentration of copper ions was identified as a significant variable in determining the final particle size of CuMoO₄. researchgate.net

Control over Nanoscale Morphology and Particle Size Distribution

Adjusting synthesis parameters allows for fine control over the morphology (shape) and size of this compound particles at the nanoscale, which is essential for many of its applications.

Morphological Control : A wide array of morphologies has been achieved through different synthesis techniques.

Urchin-like Microcrystals : A sonochemical process at room temperature can produce urchin-like structures of lindgrenite (Cu₃(MoO₄)₂(OH)₂). nih.gov

Nanoplates : Spherical nanoparticles composed of nanoplates with a size of around 18 nm were prepared via a microwave combustion technique. researchgate.net A sonochemical route also produced this compound nanoplates. nih.gov

Rock-like Structure : A simple precipitation method without surfactants yielded CuMoO₄ with a rock-like morphology, which is advantageous for electrochemical applications due to its increased surface area. nih.govsemanticscholar.org

Spherical Mesostructures : Chemical precipitation can lead to self-assembled nanoplates that form spherical mesostructures. mdpi.com

Plate-like Morphology : A sol-gel method followed by calcination resulted in a plate-like morphology with a smooth surface. whiterose.ac.uk

Particle Size Control : Statistical analysis has shown that the final particle size of this compound can be deliberately controlled. In a chemical precipitation followed by a hydrothermal process, variables including copper concentration, reagent flow rate, and reactor temperature were found to significantly influence particle size, which ranged from 80 to 252 nm. nih.govresearchgate.net In contrast, the molybdate concentration was found to have a less considerable role. researchgate.net Textural analysis of precipitated this compound revealed a BET surface area of 70.55 m² g⁻¹ with pore sizes in the nanometric range of 1–6 nm. mdpi.com

The following table details findings on the control of this compound morphology and size.

Synthesis MethodKey ParametersResulting MorphologyParticle/Feature SizeBET Surface AreaSource(s)
SonochemistryRoom temperatureUrchin-like nanoplates24.7 nm (nanoparticles)70.77 m²/g nih.gov
Microwave Combustion-Nanoplates~18 nm- researchgate.net
PrecipitationSurfactant-freeRock-like structure-- nih.govsemanticscholar.org
Chemical Precipitation-Self-assembled nanoplates in spherical mesostructures1-6 nm (pore size)70.55 m²/g mdpi.com
Chemical Precipitation & HydrothermalCopper concentration, flow rate, temperatureNanoparticles80-252 nm- researchgate.net

Structural and Electronic Characterization of Copper Molybdate

Crystalline Structures and Polymorphism of Copper Molybdate (B1676688)

Copper molybdate (CuMoO₄) is a compound known for its complex polymorphism, with several crystalline structures reported under different temperature and pressure conditions. encyclopedia.pub

Alpha (α-CuMoO₄) Phase: Triclinic System

At ambient conditions, this compound typically crystallizes in the triclinic α-CuMoO₄ phase, belonging to the P-1 space group. mdpi.comaip.org The structure of α-CuMoO₄ is comprised of distorted CuO₆ octahedra, CuO₅ square pyramids, and MoO₄ tetrahedra. mdpi.comlu.lv These polyhedra are interconnected through shared corners and edges, forming layered structures. mdpi.com

The lattice parameters for the α-CuMoO₄ phase have been determined through X-ray diffraction studies. While slight variations exist between different reports, the values are generally in good agreement.

Table 1: Reported Lattice Parameters for α-CuMoO₄

a (Å) b (Å) c (Å) α (°) β (°) γ (°) Source
9.903 ± 0.028 6.783 ± 0.015 8.359 ± 0.0019 101.08 ± 0.20 96.88 ± 0.20 107.05 ± 0.20 aip.orgcapes.gov.br
9.870 (1) 6.764 (1) 8.337 (1) 101.13 (5) 96.90 (5) 107.03 (5) mdpi.comresearchgate.net
9.901 (3) 6.786 (2) 8.369 (3) 101.13 96.88 107.01 mdpi.comresearchgate.net
6.811 8.569 9.910 --- --- --- materialsproject.org

Gamma (γ-CuMoO₄) Phase and High-Pressure/Low-Temperature Transitions

The α-CuMoO₄ phase can undergo a first-order structural phase transition to the γ-CuMoO₄ phase. researchgate.net This transition can be induced by either lowering the temperature to approximately 200 K at ambient pressure or by applying high pressure. encyclopedia.pubmdpi.comresearchgate.net For bulk materials, this transition occurs at around 0.2-0.25 GPa. mdpi.comresearchgate.net However, for nanocrystalline α-CuMoO₄, the transition pressure is higher, occurring at about 0.5 GPa. mdpi.comresearchgate.net

The α to γ phase transition is characterized by a significant change in the coordination environment of the copper ions. encyclopedia.pubmdpi.com Specifically, the CuO₅ square-pyramidal coordination in the α-phase transforms into an elongated octahedral CuO₆ coordination in the γ-phase. encyclopedia.pubmdpi.com This structural change is accompanied by a volume reduction of approximately 13%. mdpi.comresearchgate.net The γ-phase has been observed to be stable up to 2 GPa, and the transition from α to γ has been found to be irreversible upon the release of pressure. mdpi.com

The γ-CuMoO₄ phase also possesses a triclinic crystal structure with the P-1 space group. materialsproject.org

Table 2: Reported Lattice Parameters for γ-CuMoO₄

a (Å) b (Å) c (Å) α (°) β (°) γ (°) Conditions Source
9.608 (9) 6.219 (7) 7.875 (5) 94.91 (1) 103.10 (1) 102.48 (9) at 1.6 GPa mdpi.comresearchgate.net
9.708 (3) 6.302 (7) 7.977 (2) 94.76 103.35 103.26 High Pressure mdpi.com

Orthorhombic and Monoclinic Polymorphs (e.g., Cu₃Mo₂O₉, Cu₃(MoO₄)₂(OH)₂)

Besides the common CuMoO₄ stoichiometry, other this compound compounds with different crystal structures exist.

Cu₃Mo₂O₉ : This tertiary this compound has an orthorhombic crystal structure belonging to the Pnma space group. iust.ac.irarxiv.orgmaterialsproject.org However, some studies have also suggested a monoclinic P2₁/m space group. arxiv.org Its structure contains two types of MoO₄ tetrahedra, one compressed CuO₆ octahedron, and two types of CuO₅ polyhedra. iust.ac.ir

Cu₃(MoO₄)₂(OH)₂ (Lindgrenite) : This this compound hydroxide, known as the mineral lindgrenite, crystallizes in a monoclinic system with the P2₁/n space group. iust.ac.irnih.govrsc.org The structure consists of strips of edge-sharing CuO₆ octahedra that are cross-linked by MoO₄ tetrahedra. iust.ac.ir

Analysis of Coordination Environments: MoO₄ Tetrahedra and CuOₓ Polyhedra

The coordination environments of molybdenum and copper atoms are fundamental to the structure of copper molybdates.

MoO₄ Tetrahedra : In the α-CuMoO₄ phase, molybdenum atoms are tetrahedrally coordinated to four oxygen atoms, forming somewhat distorted MoO₄ tetrahedra. mdpi.comaip.org The Mo-O bond distances in these tetrahedra vary, with an average length of approximately 1.772 Å. aip.org In Cu₃Mo₂O₉, two distinct types of MoO₄ tetrahedra are present. iust.ac.irmaterialsproject.org

CuOₓ Polyhedra : The copper atoms in α-CuMoO₄ exhibit two different coordination environments. Two-thirds of the copper atoms are in distorted octahedral (CuO₆) coordination, while the remaining one-third are in a distorted tetragonal pyramidal (CuO₅) arrangement. aip.orgunican.es The Cu-O bond lengths differ significantly between the basal and axial positions in these polyhedra. aip.org In the high-pressure γ-CuMoO₄ phase, all copper atoms adopt an elongated octahedral (CuO₆) coordination. mdpi.com In Cu₃Mo₂O₉, both CuO₆ octahedra and CuO₅ square pyramids are found. materialsproject.org

Defect Chemistry and Doping Effects on Crystallography

The crystallographic properties of this compound can be influenced by defect chemistry and doping. For instance, the introduction of tungsten (W) into the CuMoO₄ structure can affect the α-to-γ phase transition. Doping with tungsten can stabilize the low-temperature γ-phase, leading to an increase in the phase transition temperature. dragon.lvresearchgate.net Specifically, the addition of 10 mol% of tungsten can raise the transition temperature by about 50-100 K. dragon.lv

The introduction of atomic disorder, such as oxygen vacancies or the presence of dopant ions like tungsten, in the inter-grain region of crystallites is thought to play a role in nucleating the phase transition. wgtn.ac.nz The mixing of Mo⁶⁺ and W⁶⁺ ions, which have different preferred oxygen coordinations (tetrahedral for Mo⁶⁺ and octahedral for W⁶⁺), significantly affects the structure of the resulting solid solutions. arxiv.org

Microstructural and Morphological Analysis

The microstructure and morphology of this compound materials are highly dependent on the synthesis method. Various synthesis techniques, such as precipitation, sonochemical methods, and microwave combustion, have been employed to produce this compound with different morphologies. nih.govnih.govresearchgate.net

Reported morphologies include:

Rock-like structures : Synthesized via a surfactant-free precipitation method. nih.govresearchgate.netcureus.com

Nanoplates : Produced through a sonochemical process at room temperature. nih.gov These nanoplates can self-assemble into spherical mesostructures. mdpi.com

Nanorods, nanosheets, and hollow spheres : Achieved for Cu₃(MoO₄)₂(OH)₂ and Cu₃Mo₂O₉ through a simple, green synthesis route. iust.ac.irarxiv.org

Nanoflowers : Self-assembled from thin nanosheets (around 20 nm thick) of Cu₃(MoO₄)₂(OH)₂, synthesized by aqueous chemical precipitation. rsc.org

Tabular nanocrystals : For Cu₃(MoO₄)₂(OH)₂, with dimensions of 50-100 nm in width and 100-300 nm in length, prepared by aqueous precipitation. jim.org.cn

Spherical nanoparticles : Prepared via a microwave combustion technique, with particle sizes around 18 nm. researchgate.net

The morphology of these materials can be advantageous for various applications. For example, rock-like structures and nanoflowers provide a high surface area, which is beneficial for electrochemical applications. rsc.orgnih.govresearchgate.net

Scanning Electron Microscopy (SEM/FESEM) for Surface Morphology and Particle Shape

Scanning Electron Microscopy (SEM) and its high-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are pivotal in revealing the surface topography and morphology of this compound. Research findings indicate that this compound can be synthesized into a variety of morphologies, which are often dependent on the preparation method.

Synthesized via a precipitation method, this compound nanoparticles have been observed to have a distinct rock-like structure. rsc.orgrsc.org This morphology is noted for increasing the available surface area for interactions. rsc.orgrsc.org Another common morphology achieved through co-precipitation consists of an arrangement of nanocrystals in the shape of sheets, which then self-assemble into spherical mesostructures with diameters around 9 μm. mdpi.com

Hydrothermal synthesis routes have produced well-defined nanorod structures. researchgate.net The duration of the hydrothermal reaction can influence the formation and dimensions of these nanorods. researchgate.net Other morphologies obtained include plate-like structures with a smooth surface, particularly for compositions like Cu1.7Mo0.3O4 and Cu1.4Mo0.6O4. whiterose.ac.uk Additionally, the formation of orthorhombic this compound microspheres, sometimes decorated on reduced graphene oxide sheets, has been reported. scispace.com Biosynthesis approaches have also resulted in sphere-like structures, which may form agglomerations. jacsdirectory.com

Table 1: Observed Morphologies of this compound via SEM/FESEM

Observed Morphology Synthesis Method Reference
Rock-like StructurePrecipitation rsc.orgrsc.org
Spherical Mesostructures from NanosheetsCo-precipitation mdpi.com
NanorodsHydrothermal researchgate.net
Plate-like MorphologyGelatin/Sol-gel Combustion whiterose.ac.uk
Porous MicrospheresHydrothermal researchgate.net
Sphere-like with AgglomerationBiosynthesis (Precipitation) jacsdirectory.com

Transmission Electron Microscopy (TEM/HRTEM) for Nanostructure Details

To delve deeper than the surface, Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are employed to investigate the internal structure, crystallinity, and nanoscale features of this compound.

TEM analysis has confirmed the formation of various nanostructures, including rod-shaped orthorhombic particles of Cu3Mo2O9 and multiform shapes for CuMoO4 particles. rsc.orgrsc.org These studies often show that the nanoparticles can be slightly agglomerated. rsc.orgrsc.org HRTEM imaging has been instrumental in confirming the nanorod structure of hydrothermally synthesized CuMoO4. researchgate.net

Crucially, HRTEM provides insights at the atomic scale. For granular CuMoO4 particles, distinct lattice fringes can be observed. rsc.orgscispace.comresearchgate.net Selected Area Electron Diffraction (SAED) patterns taken from these samples show diffraction spots that confirm the single-crystal nature of the particles. rsc.orgscispace.comresearchgate.net The diffraction spots in a SAED pattern correspond to specific crystal planes, which is consistent with data obtained from X-ray diffraction. scispace.com For instance, in related tungstate (B81510) systems, HRTEM has been used to measure the interplanar d-spacing, such as 0.308 nm for the (111) plane of CuWO4 NPs, directly visualizing the crystal lattice. acs.org

Surface Area Determination (BET Analysis) and Porosity Characterization

The Brunauer-Emmett-Teller (BET) method is a critical technique for determining the specific surface area of a material, a key parameter influencing its performance in applications like catalysis and energy storage. The analysis of nitrogen adsorption/desorption isotherms also reveals information about the material's porosity.

This compound materials have been shown to possess varied surface areas depending on their morphology. For lindgrenite (Cu3(MoO4)2(OH)2) synthesized via a sonochemical process, the specific surface area was determined to be 70.77 m²/g. nih.gov A similar value of 70.55 m²/g was reported for the same compound synthesized by co-precipitation, which exhibited type III N₂ isotherms, confirming the presence of pores with radii in the nanometric range of 1 to 6 nm. mdpi.com

In contrast, CuMoO4 nanorods prepared hydrothermally showed a calculated surface area of 45.4 m²/g. researchgate.net Another study reported a specific surface area of 22.08 m²g⁻¹, with an average pore size of 3.93 nm and a pore volume of 0.067 cm²g⁻¹. researchgate.net For nanostructures with varying copper-to-molybdenum ratios, such as Cu1.7Mo0.3O4 and Cu1.4Mo0.6O4, the surface areas were found to be 53 and 502 m²/g, respectively. whiterose.ac.uk These samples demonstrated type IV isotherms with an H4 hysteresis loop, which is indicative of a mesoporous texture. whiterose.ac.uk

Table 2: BET Surface Area and Porosity Data for this compound

This compound Phase Morphology Specific Surface Area (m²/g) Pore Size/Volume Isotherm Type Reference
Cu3(MoO4)2(OH)2Nanoplates70.77-Type III nih.gov
Cu3(MoO4)2(OH)2Self-assembled nanoplates70.551 - 6 nm radiusType III mdpi.com
CuMoO4Nanorods45.4-- researchgate.net
CuMoO4Nanoparticles22.083.93 nm (avg. size), 0.067 cm²/g (volume)- researchgate.net
Cu1.7Mo0.3O4Nanostructure53MesoporousType IV whiterose.ac.uk
Cu1.4Mo0.6O4Nanostructure502MesoporousType IV whiterose.ac.uk

Elemental Composition and Purity Verification (EDX/EDS)

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is commonly used in conjunction with SEM and TEM to determine the elemental composition of the synthesized material and to verify its purity.

Multiple studies have confirmed the successful synthesis and purity of this compound nanoparticles using EDX analysis. rsc.orgrsc.orgcureus.com The EDX spectra for these materials typically show the presence of only copper (Cu), molybdenum (Mo), and oxygen (O), with no significant impurities detected. rsc.orgrsc.org For instance, in Cu3Mo2O9/RGO hybrids, EDX analysis verified the existence of all expected elements (Cu, Mo, O, and C from the graphene), with one study reporting atomic weights of 20.02% for Cu, 27.31% for Mo, 27.87% for O, and 24.80% for C. scispace.com Furthermore, EDX analysis of heat-treated this compound powders has shown a metallic atom ratio of Cu/Mo ≈ 1.5, which supports the stoichiometry of phases like Cu3Mo2O9. aip.org

Spectroscopic and Electronic Structure Elucidation

Spectroscopic techniques are essential for identifying the crystal phase, determining crystallite size, and understanding the bonding within the this compound structure.

X-ray Diffraction (XRD) for Phase Identification and Crystallite Size

X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phase and structure of this compound. The resulting diffraction patterns are compared to standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) for phase confirmation.

XRD analyses have confirmed the formation of various crystalline phases of this compound. Depending on the synthesis conditions, anorthic (triclinic, P-1 space group), orthorhombic, and monoclinic structures have been identified. rsc.orgresearchgate.netrsc.org For example, diffraction peaks for triclinic CuMoO4 have been matched with JCPDS card No. 31-0449, while orthorhombic Cu3Mo2O9 corresponds to JCPDS 94-0728. rsc.orgcureus.com The sharp and well-defined peaks in the XRD patterns generally indicate the good crystallinity of the synthesized samples. rsc.org

The Debye-Scherrer equation is frequently used to calculate the average crystallite size from the broadening of the diffraction peaks. The calculated crystallite sizes vary significantly with the synthesis method and parameters.

Table 3: Crystallite Size and Phase of this compound from XRD Data

This compound Phase Crystal System JCPDS Reference Avg. Crystallite Size (nm) Reference
CuMoO4Anorthic (Triclinic)-- researchgate.net
Cu3Mo2O9Orthorhombic94-0728~49 rsc.orgrsc.org
CuMoO4Anorthic (Triclinic)98-000-7372~134 rsc.orgrsc.org
CuMoO4Triclinic31-0449- cureus.com
CuMoO4-36-040562.9 jacsdirectory.com
P/CuMoO4-36-040559.7 jacsdirectory.com
Cu3(MoO4)2(OH)2MonoclinicICSD 3094624.7 mdpi.comnih.gov
α-CuMoO4Triclinic-40 - 43 mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and vibrational modes of chemical bonds within a material. For this compound, FTIR spectra are primarily used to confirm the presence of molybdate (MoO4) tetrahedra and copper-oxygen bonds.

The characteristic absorption bands for this compound are typically observed below 1000 cm⁻¹. researchgate.net The FTIR spectrum for CuMoO4 prepared by a hydrothermal method showed absorption peaks at 480–510 cm⁻¹, which are attributed to Cu–O bonds. rsc.org The bands in the region of 796–937 cm⁻¹ are assigned to the stretching vibration modes of the MoO4 tetrahedron. rsc.org

More detailed analysis distinguishes between different vibrational modes. For example, bands at 807 cm⁻¹, 841 cm⁻¹, and 935 cm⁻¹ are specifically linked to the stretching vibrations of the MoO4 tetrahedron. rsc.org In other studies, four main absorption bands were noted at 721, 828, 898, and 967 cm⁻¹. jacsdirectory.com The band at 819 cm⁻¹ has been assigned to the Mo-O-Mo vibration mode, while peaks at 795 cm⁻¹, 900 cm⁻¹, and 938 cm⁻¹ are related to the asymmetric Mo–O stretching mode. whiterose.ac.uk A band around 700 cm⁻¹ is attributed to the Cu–O–Mo stretching mode, providing clear evidence for the formation of the copper molybdenum oxide compound. whiterose.ac.uk

Table 4: Characteristic FTIR Vibrational Modes for this compound

Wavenumber (cm⁻¹) Assignment Reference
480 - 510Cu–O bonds rsc.org
700Cu–O–Mo stretching mode whiterose.ac.uk
721, 828, 898, 967Characteristic absorption bands jacsdirectory.com
795, 900, 938Asymmetric Mo–O stretching whiterose.ac.uk
796 - 937Stretching modes of MoO4 tetrahedron rsc.org
819Mo-O-Mo vibration mode whiterose.ac.uk

Raman Spectroscopy for Lattice Vibrations and Phase Identification

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material, providing insights into its crystal structure, phase, and chemical bonding. In the analysis of this compound (CuMoO₄), Raman spectra are characterized by distinct peaks corresponding to the vibrations of the molybdate ([MoO₄]²⁻) tetrahedral units and the copper-oxygen (Cu-O) bonds.

The primary vibrational features of this compound are associated with the [MoO₄]²⁻ tetrahedron. The stretching vibration modes of the MoO₄ tetrahedron are typically observed in the region of 800-1000 cm⁻¹. nih.gov For instance, characteristic peaks have been reported around 807 cm⁻¹, 841 cm⁻¹, and 935 cm⁻¹. nih.gov The intense band located around 930-935 cm⁻¹ is often assigned to the symmetric stretching vibration (ν₁) of the Mo=O bond. nih.govmdpi.com Other bands in this region, such as those at 797 cm⁻¹ and 841 cm⁻¹, are correlated with the symmetric and asymmetric stretches of the O–Mo–O bonds within the tetrahedral [MoO₄] clusters. mdpi.com

Vibrations related to the copper-oxygen bonds and the bending modes of the molybdate group appear at lower wavenumbers. A mode observed around 336 cm⁻¹ can be attributed to the bending vibration corresponding to CuO. nih.gov Bands in the range of 304 cm⁻¹ to 405 cm⁻¹ are associated with the symmetrical and asymmetrical bending vibrations of the O–Mo–O bonds. mdpi.com A band at approximately 289 cm⁻¹ has been associated with the stretching mode of Cu–O bonds within the crystal lattice. mdpi.com The collection of these vibrational modes serves as a fingerprint for the α-CuMoO₄ phase, allowing for its identification and differentiation from other polymorphs or related compounds. nih.govresearchgate.net

Raman Shift (cm⁻¹)AssignmentReference
~966Symmetric Mo-O stretching nih.gov
~935Symmetric stretching of Mo=O nih.gov
~930Stretching of Mo-O (confirms Mo⁶⁺, Mo⁵⁺, Mo⁴⁺) mdpi.com
~841Stretching mode of MoO₄ tetrahedron nih.govmdpi.com
~807Stretching mode of MoO₄ tetrahedron nih.gov
~797Stretching of O–Mo–O bonds mdpi.com
304-405Symmetric/asymmetric bending of O–Mo–O mdpi.com
~336Bending vibration of Cu-O nih.gov
~289Stretching mode of Cu–O bonds mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States and Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is employed to determine the elemental composition and, crucially, the oxidation states of the constituent elements on the surface of this compound. The analysis of the core level spectra of copper (Cu), molybdenum (Mo), and oxygen (O) confirms the chemical states within the compound. rsc.org

For copper, the Cu 2p spectrum is characteristic of the Cu²⁺ oxidation state. It displays two main peaks, Cu 2p₃/₂ and Cu 2p₁/₂, at binding energies of approximately 934.8 eV and 953.8 eV, respectively. rsc.orgresearchgate.net A key feature confirming the +2 state is the presence of strong "shake-up" satellite peaks at higher binding energies relative to the main peaks. researchgate.net For instance, a major Cu 2p₃/₂ peak at 934.8 eV can be accompanied by a shoulder at 932.1 eV. rsc.org The peak-to-peak separation between the Cu 2p₃/₂ and Cu 2p₁/₂ core levels is approximately 20 eV. mdpi.com

The molybdenum 3d spectrum is used to identify its +6 oxidation state. The Mo 3d spectrum is resolved into a doublet, Mo 3d₅/₂ and Mo 3d₃/₂, with binding energies typically found around 232.2-232.7 eV and 235.3-235.8 eV, respectively. rsc.orgmdpi.com The energy separation between these two peaks is approximately 3.1 eV. rsc.orgmdpi.com The presence of these peaks at these specific energies is a clear indicator of Mo⁶⁺. mdpi.comresearchgate.net

The O 1s spectrum provides information about the oxygen bonding environment. A primary peak around 530.3-530.8 eV is assigned to the O²⁻ ions in the crystal lattice (M-O bonds). rsc.orgmdpi.com A shoulder peak, sometimes observed at a slightly higher binding energy (e.g., 531.4 eV), can be attributed to surface hydroxyl species (O-H) or chemisorbed oxygen. rsc.orgmdpi.com Collectively, XPS results consistently show the chemical valence values of Cu, Mo, and O in this compound to be +2, +6, and -2, respectively. rsc.org

ElementCore LevelBinding Energy (eV)Oxidation State/AssignmentReference
Copper (Cu)Cu 2p₃/₂932.1 - 934.8Cu²⁺ rsc.org
Cu 2p₁/₂953.8 researchgate.net
Presence of shake-up satellites researchgate.net
Molybdenum (Mo)Mo 3d₅/₂232.2 - 232.7Mo⁶⁺ rsc.orgmdpi.com
Mo 3d₃/₂235.3 - 235.8 rsc.orgmdpi.com
Oxygen (O)O 1s530.3 - 530.8Lattice Oxygen (M-O) rsc.orgmdpi.com
O 1s531.4Hydroxyl Oxygen (O-H) mdpi.com

UV-Visible Spectroscopy for Optical Absorption and Band Gap Analysis

UV-Visible diffuse reflectance spectroscopy (UV-Vis DRS) is utilized to study the optical properties of this compound, specifically its light absorption characteristics and to determine its electronic band gap (E_g). The absorption spectrum of CuMoO₄ reveals significant absorption in the visible light region, which is consistent with its green color. rsc.orgrsc.org

The spectra typically show two main absorption features. rsc.org An absorption band located at wavelengths above 600 nm is generally attributed to the d-d electronic transitions of the Cu²⁺ (3d⁹) ions, which are influenced by the crystal field environment. rsc.org A second, more intense absorption region at wavelengths below 600 nm is ascribed to ligand-to-metal charge transfer (LMCT) transitions, specifically from the O 2p orbitals to the Cu 3d (O(2p) → Cu(3d)) or Mo 4d (O(2p) → Mo(4d)) orbitals. rsc.org

The optical band gap of this compound can be estimated from the absorption edge using Tauc's equation, (αhν)^(1/n) = A(hν - E_g), where α is the absorption coefficient, hν is the photon energy, and 'n' is a constant that depends on the nature of the electronic transition (n=2 for an indirect transition and n=1/2 for a direct transition). Studies indicate that α-CuMoO₄ is an indirect band gap semiconductor. nih.govrsc.org By plotting (αhν)¹/² versus hν and extrapolating the linear portion of the curve to the energy axis, the indirect band gap can be determined. Reported values for the indirect band gap of CuMoO₄ vary across different studies, with typical values ranging from 1.97 eV to 2.3 eV. nih.govrsc.org Direct band gaps have also been calculated, with values around 2.6 eV. rsc.org

Band Gap TypeReported Value (eV)Reference
Indirect1.97 nih.govrsc.org
Indirect2.3 rsc.org
Indirect2.32 rsc.org
Direct2.6 rsc.org

Photoluminescence (PL) Properties and Mechanisms

Photoluminescence (PL) spectroscopy investigates the emission of light from this compound after it has absorbed photons. As-prepared α-CuMoO₄ crystals exhibit a characteristic strong green photoluminescence emission at room temperature when excited with UV light, for example, at a wavelength of 290 nm. ustb.edu.cnresearchgate.net Other studies have reported a sharp emission peak at 355 nm under an excitation wavelength of 300 nm. rsc.org

The mechanism behind this luminescence is primarily attributed to the electronic structure of the molybdate group. rsc.orgustb.edu.cn The green emission is often interpreted as arising from the intrinsic distortion of the [MoO₄]²⁻ tetrahedral complex. rsc.orgresearchgate.net This distortion can be related to the Jahn-Teller effect on the [MoO₄]²⁻ complex anions. ustb.edu.cn The PL intensity has been observed to be dependent on factors such as the crystallinity and crystallite size of the material, with intensity increasing as the crystallite size increases. ustb.edu.cnresearchgate.net The emission properties are linked to charge-transfer transitions within the slightly distorted [MoO₄]²⁻ tetrahedra, which are sensitive to the local crystalline environment. rsc.orgresearchgate.net

Computational and Theoretical Investigations of Copper Molybdate

Density Functional Theory (DFT) Studies on Electronic Structure

DFT calculations have been instrumental in characterizing the electronic properties of copper molybdate (B1676688), offering a detailed picture of its band structure, electronic states, and charge transport mechanisms.

Band Structure Calculations and Electronic States

DFT calculations have been employed to determine the electronic band structure of copper molybdate, revealing its semiconductor nature. These calculations show that the valence band is primarily composed of O 2p and Cu 3d orbitals, while the conduction band is dominated by Mo 4d orbitals. The calculated band gap varies depending on the computational method and the specific crystalline phase being studied. For instance, studies have reported optical bandgap values for CuMoO₄ nanorods decreasing from 2.25 to 2.07 eV with varying synthesis conditions. researchgate.net The introduction of copper into a molybdenum disulfide (MoS₂) monolayer has been shown through DFT to introduce new electronic states, shifting the system from semiconducting to metallic. beilstein-journals.org This tunability of the electronic structure is a key factor in the material's diverse applications.

Investigation of Charge Transport Mechanisms

Understanding charge transport is critical for applications in electronics and electrocatalysis. Theoretical studies have explored the mechanisms of charge transport in this compound and related systems. For instance, in 2D copper-tetrahydroxyquinone (Cu-THQ) metal-organic frameworks, a related system, photoexcitation generates highly mobile charge carriers. acs.org These carriers quickly localize, with electrons on the copper centers and holes on the ligands. acs.org This charge separation and subsequent transport through the O-Cu-O motifs are responsible for the material's photoconductivity. acs.org While direct computational studies on charge transport in bulk CuMoO₄ are less common, the principles derived from related copper-based materials provide a foundational understanding. The efficient separation and transport of photogenerated charge carriers are crucial for photocatalytic applications, such as water splitting. researchgate.net

Prediction of Structural Stability and Phase Transitions

This compound is known for its complex polymorphism, existing in several crystalline phases. rsc.org DFT calculations have been successfully used to predict the relative stability of these polymorphs and to investigate pressure- and temperature-induced phase transitions. For example, α-CuMoO₄, the stable form at room temperature, undergoes a phase transition to γ-CuMoO₄ under high pressure (around 0.2-0.25 GPa) or at low temperatures (around 190-200 K). mdpi.com This transition involves a change in the coordination environment of some copper atoms from square-pyramidal to octahedral, accompanied by a significant volume reduction. mdpi.com DFT calculations can model the energetic pathways of these transitions, providing insights into the atomistic mechanisms that govern the structural transformations. arxiv.org Such studies are vital for understanding the material's behavior under different environmental conditions and for synthesizing specific phases with desired properties.

Computational Modeling of Catalytic and Electrochemical Processes

Computational modeling plays a pivotal role in elucidating the mechanisms of catalytic and electrochemical reactions involving this compound. By simulating reaction pathways and surface interactions, these studies provide a molecular-level understanding of the material's performance in various applications.

Elucidation of Reaction Mechanisms and Intermediates (e.g., OER, CO oxidation)

Oxygen Evolution Reaction (OER): The OER is a key process in water splitting, and this compound has shown promise as an electrocatalyst. rsc.org DFT calculations have been used to investigate the OER mechanism on the surface of cobalt molybdate, a related material. cjcatal.com These studies reveal that creating oxygen vacancies can expose more active sites, narrow the bandgap for improved conductivity, and favorably modulate the free energy of OER intermediates, thereby accelerating the reaction kinetics. cjcatal.com Similar principles are expected to apply to this compound, where the interplay between copper and molybdenum sites is crucial for catalytic activity. For copper-iron-molybdenum mixed oxides, the reaction order with respect to OH⁻ concentration and Tafel slopes have been determined, suggesting specific rate-determining steps in the OER mechanism. researchgate.net

Carbon Monoxide (CO) Oxidation: The oxidation of CO is another important catalytic reaction where molybdenum-copper systems are active. nih.govnih.gov In Mo-Cu carbon monoxide dehydrogenase, DFT and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations have shown that the reaction proceeds through the formation of a thiocarbonate intermediate. nih.gov The calculations indicate that the release of CO₂ is a kinetically feasible step. nih.gov For this compound catalysts, it is proposed that lattice oxygen participates in the oxidation of propene to acetone (B3395972) and COₓ. researchgate.net Computational studies help to identify the active sites and the elementary steps involved in these oxidation reactions.

Adsorption Studies and Surface Reactivity

The interaction of molecules with the surface of this compound is the initial step in any catalytic or sensing application. DFT calculations are used to study the adsorption of various species and to understand the surface reactivity.

For instance, studies on the adsorption of small copper clusters on MoS₂ surfaces show that single copper atoms prefer to adsorb above molybdenum atoms. ucc.ie As the cluster size increases, adsorption on top of sulfur atoms becomes more favorable. ucc.ie The introduction of surface defects, such as sulfur vacancies, can significantly enhance the binding energy of adsorbates. ucc.ie

In the context of gas sensing and catalysis, the adsorption of molecules like CO and H₂ on copper-based surfaces has been extensively studied. acs.orgpku.edu.cn DFT calculations can determine the preferred adsorption sites, binding energies, and the extent of bond activation upon adsorption. pku.edu.cn For example, on various transition metal surfaces, CO adsorbs non-dissociatively, and its bond is activated, as indicated by an increase in the C-O bond length. pku.edu.cn The strength of this interaction can be correlated with the catalytic activity. pku.edu.cn Understanding these fundamental surface processes is essential for designing more efficient this compound-based catalysts and sensors.

Theoretical Validation of Proposed Crystal Structures

Computational modeling, particularly using Density Functional Theory (DFT), is crucial for validating crystal structures proposed from experimental techniques like X-ray Diffraction (XRD). This theoretical approach confirms the stability of a proposed structure and refines its geometric parameters.

The validation process often involves a comparative analysis between computationally derived data and experimental results. For instance, the structural parameters of a synthesized this compound can be optimized using DFT calculations. The resulting theoretical lattice parameters, bond lengths, and angles are then compared with data obtained from Rietveld refinement of XRD patterns. A high degree of agreement between the theoretical and experimental values provides strong evidence for the accuracy of the proposed crystal structure.

One common strategy involves adjusting the percentage of Hartree-Fock (HF) exchange within the chosen DFT functional (e.g., B3LYP or WC1LYP) to improve the model's accuracy. cdmf.org.br By systematically varying the HF exchange percentage, researchers can fine-tune the calculations to achieve closer agreement with experimentally measured structural parameters and electronic properties like the band gap energy. cdmf.org.br For example, in a study on BaMoO₄, a functional with 12% HF contribution provided results very close to experimental values. cdmf.org.br

In the case of this compound polymorphs, such as the lindgrenite-like structure Cu₃(MoO₄)₂(OH)₂, theoretical validation confirms the monoclinic crystal system. nih.gov Similarly, for the α-CuMoO₄ phase, which has a triclinic structure, computational models can corroborate the complex arrangement of distorted CuO₆ octahedra, CuO₅ square-pyramids, and MoO₄ tetrahedra. lu.lv

High-pressure studies also rely on theoretical validation. When α-CuMoO₄ undergoes a pressure-induced phase transition to γ-CuMoO₄ at approximately 0.2-0.5 GPa, computational models can be used to confirm the stability and structural parameters of the new phase. mdpi.com The calculated unit cell volume and atomic coordinates for the γ-phase can be compared with high-pressure XRD data to validate the structural solution. mdpi.com

Table 1: Comparison of Experimental and Reference Lattice Parameters for this compound Compounds This table is interactive. You can sort and filter the data.

Compound Phase Crystal System Parameter Experimental/Refined Value Reference
Cu₃(MoO₄)₂(OH)₂ Lindgrenite Monoclinic a 5.39(4) Å mdpi.com
Cu₃(MoO₄)₂(OH)₂ Lindgrenite Monoclinic b 14.02(3) Å mdpi.com
Cu₃(MoO₄)₂(OH)₂ Lindgrenite Monoclinic c 5.60(8) Å mdpi.com
Cu₃(MoO₄)₂(OH)₂ Lindgrenite Monoclinic V 419.53(1) ų mdpi.com
α-CuMoO₄ α Triclinic - - nih.govlu.lv
γ-CuMoO₄ γ Triclinic a 9.708 (3) Å mdpi.com
γ-CuMoO₄ γ Triclinic b 6.302 (7) Å mdpi.com
γ-CuMoO₄ γ Triclinic c 7.977 (2) Å mdpi.com
γ-CuMoO₄ γ Triclinic α 94.76° mdpi.com
γ-CuMoO₄ γ Triclinic β 103.35° mdpi.com

Another advanced technique is the Reverse Monte-Carlo (RMC) simulation, which can be combined with evolutionary algorithms to analyze Extended X-ray Absorption Fine Structure (EXAFS) data. lu.lv This method generates structural models that are consistent with the local atomic environment of copper and molybdenum atoms, providing a robust validation that accounts for both static and thermal disorder. lu.lv

Simulation of Spectroscopic Signatures

Computational simulations are indispensable for interpreting the complex vibrational and magnetic spectra of materials. By predicting these spectroscopic signatures from first principles, researchers can assign experimental peaks to specific atomic motions or electronic transitions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of chemical bonds within a material. The resulting spectra often contain numerous peaks that can be difficult to assign without theoretical support. nih.gov Computational methods, primarily based on DFT, can calculate the vibrational frequencies and intensities, generating a theoretical spectrum that can be directly compared with experimental data. researchgate.netcanterbury.ac.nz

There are two main computational approaches: a static method based on the harmonic approximation (Normal Mode Analysis) and a dynamic method that involves Molecular Dynamics (MD) simulations. nih.govuow.edu.au The dynamic approach, which samples the potential energy surface by integrating Newton's equations of motion, can account for anharmonicity and temperature effects, often providing a more realistic spectrum at the cost of higher computational demand. nih.gov

For this compound compounds like Cu₃(MoO₄)₂(OH)₂, DFT calculations can predict the Raman active modes. For example, theoretical studies can confirm that the experimental Raman bands observed around 289, 304, 342, 363, 405, 797, 841, and 930 cm⁻¹ correspond to specific vibrational modes, such as the stretching of Cu-O bonds along the crystal lattice. mdpi.com

Table 2: Experimentally Observed Raman Bands for Cu₃(MoO₄)₂(OH)₂ This table is interactive. You can sort and filter the data.

Raman Shift (cm⁻¹) Associated Vibration (if assigned) Reference
289 Cu-O bond stretching mdpi.com
304 - mdpi.com
342 - mdpi.com
363 - mdpi.com
405 - mdpi.com
797 - mdpi.com
841 - mdpi.com

Similarly, simulations of optical properties, such as the UV-Vis diffuse reflectance spectrum, are performed to understand the electronic transitions responsible for the material's color and photoactivity. rsc.org These calculations determine the electronic band structure and density of states (DOS), allowing for the prediction of the band gap energy (E_gap) and the nature of electronic transitions (direct or indirect). cdmf.org.brresearchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying paramagnetic centers, such as the Cu²⁺ ion (an unpaired electron system) in this compound. universite-paris-saclay.fr The interaction between the electron spin and the nuclear spin of the copper atom (⁶³Cu and ⁶⁵Cu, both with nuclear spin I = 3/2) gives rise to a hyperfine structure (HFS) in the EPR spectrum. universite-paris-saclay.frresearchgate.net The analysis of this structure provides detailed information about the electronic environment of the copper ion.

Computational simulations are essential for interpreting EPR spectra. By simulating the spectrum using a spin Hamiltonian model, one can extract precise values for the g-tensor and the hyperfine coupling (A-tensor). plos.orgnih.gov These parameters are highly sensitive to the geometry and nature of the ligands coordinated to the Cu²⁺ ion.

In complex systems, such as copper ions doped into other molybdate crystals, unusual broadening or splitting of the hyperfine lines can occur. researchgate.net Theoretical analysis can help elucidate the reasons for these features. For example, in a study of Cu²⁺ in Li₂₋₂ₓZn₂₊ₓ(MoO₄)₃ crystals, computational models helped demonstrate that the observed line broadening was not due to simple distortions or second-order effects but rather to the charge redistribution in the oxygen octahedron caused by cation vacancies at varying distances from the copper ion. researchgate.net This was confirmed by performing EPR measurements at different microwave frequencies (X-band and Q-band) and comparing the results with theoretical predictions. researchgate.net

Table 3: Example of Spin Hamiltonian Parameters from EPR Spectral Simulation This table is based on data for a rhombic copper site and serves as an illustrative example of parameters derived from such analyses.

Parameter Component Value Unit Reference
g-tensor gₓ 2.019 - plos.org
g-tensor gᵧ 2.057 - plos.org
g-tensor g₂ 2.193 - plos.org
A-tensor (Hyperfine Coupling) Aₓ 65 10⁻⁴ cm⁻¹ plos.org
A-tensor (Hyperfine Coupling) Aᵧ 12 10⁻⁴ cm⁻¹ plos.org

The analysis of hyperfine coupling is not limited to the central copper ion. Superhyperfine coupling, which arises from the interaction of the electron spin with the nuclei of neighboring ligand atoms, can also be resolved and simulated, providing further insight into the covalent character of the metal-ligand bonds and electron delocalization. berkeley.edu These detailed computational analyses of EPR spectra are fundamental to understanding the magnetic properties and electronic structure of this compound systems.

Advanced Functional Applications of Copper Molybdate Materials

Catalytic Applications and Mechanisms

Copper molybdate-based materials have demonstrated considerable potential in various catalytic reactions, from environmental remediation to the synthesis of biofuels. Their catalytic prowess is rooted in the synergistic effects between copper and molybdenum, which can be tailored by controlling the material's polymorphism and nanostructure. researchgate.net

Electrocatalysis: Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER)

For instance, studies have compared the electrocatalytic activities of two types of copper molybdate (B1676688), CuMoO₄ and Cu₃Mo₂O₉. rsc.orgnih.gov It was found that Cu₃Mo₂O₉ exhibits superior performance for both HER and OER in alkaline solutions. rsc.org Specifically, Cu₃Mo₂O₉ requires lower overpotentials to achieve the same current density compared to CuMoO₄. rsc.orgnih.govresearchgate.net This enhanced activity is attributed to the presence of an additional CuO unit in the crystal structure of Cu₃Mo₂O₉, which modifies its electronic properties and provides more active sites for the reactions. rsc.org The reduction of copper ions on the surface layer and the presence of oxygen in the sublayers are thought to facilitate the adsorption of water molecules, thereby promoting the HER. rsc.org

The development of nanostructured copper molybdates, such as nanosheets and nanorods, has further boosted their electrocatalytic performance by increasing the surface area and exposing more active sites. mdpi.comresearchgate.net For example, a Cu-MoO₃ nanosheet required an overpotential of only 106 mV to reach a current density of 10 mA cm⁻² for HER. mdpi.com

ElectrocatalystReactionOverpotential (at 10 mA cm⁻²)Reference
Cu-MoO₃ nanosheetHER106 mV mdpi.com
Cu₃Mo₂O₉/Ni foamHER120 mV dntb.gov.ua
Cu₃Mo₂O₉/Ni foamOER310 mV (at 50 mA cm⁻²) dntb.gov.ua
Cu(OH)₂@CoMoO₄·0.9H₂O/CFHER57 mV mdpi.com
Cu(OH)₂@CoMoO₄·0.9H₂O/CFOER355 mV (at 100 mA cm⁻²) mdpi.com

Photocatalysis: Degradation of Organic Pollutants under Visible Light

This compound materials are effective photocatalysts for the degradation of organic pollutants in wastewater under visible light irradiation. rsc.orgresearchgate.net This is a significant advantage as it allows for the utilization of a larger portion of the solar spectrum. The photocatalytic activity of this compound is attributed to its ability to generate electron-hole pairs upon light absorption, which then react with water and oxygen to produce highly reactive oxygen species that break down organic molecules. researchgate.net

For example, CuMoO₄ has been shown to effectively degrade rhodamine B and 1H-benzotriazole under visible light. rsc.org In a comparative study, CuMoO₄ exhibited higher photocatalytic activity for the degradation of rhodamine B than N-doped TiO₂, a well-known photocatalyst. rsc.org The mineralization efficiency, measured by the reduction of total organic carbon (TOC), was also significantly higher with CuMoO₄. rsc.org

The nanostructure of the this compound plays a crucial role in its photocatalytic efficiency. Different morphologies, such as micropompons and lamellar structures, have been investigated. rsc.orgresearchgate.net For instance, Cu₃Mo₂O₉ micropompons have demonstrated excellent performance in the photocatalytic degradation of Congo red under visible light. rsc.org

PhotocatalystPollutantDegradation EfficiencyLight SourceReference
CuMoO₄Rhodamine B81.16% TOC reduction in 300 minVisible Light rsc.org
N-doped TiO₂Rhodamine B53.21% TOC reduction in 300 minVisible Light rsc.org
Cu₃Mo₂O₉Congo RedHighVisible Light rsc.org
Li₂CuMo₂O₈Indigo Carmine92% degradationVisible Light tsijournals.com
Zr₀.₂Cu₀.₈Bi₂O₄Rhodamine B98.34% in 35 minVisible Light researchgate.net

Heterogeneous Catalysis for Organic Synthesis (e.g., Esterification)

This compound has proven to be an efficient and reusable heterogeneous catalyst for organic synthesis, particularly in esterification reactions. researchgate.netmdpi.com This is of great interest for the production of biofuels and other valuable chemicals from renewable resources.

One notable application is the esterification of levulinic acid to methyl levulinate, a potential biofuel additive. researchgate.netmdpi.com A study utilizing this compound (specifically, synthetic lindgrenite, Cu₃(MoO₄)₂(OH)₂) as a catalyst achieved a high conversion rate of 99.3% under optimized conditions. mdpi.com The catalyst's high activity is attributed to the presence of both Lewis and Brønsted acid sites on its surface, which facilitate the reaction. mdpi.com The nanostructured nature of the catalyst, with a high surface area, also contributes to its superior performance. researchgate.netmdpi.com Importantly, the catalyst demonstrated good stability and could be reused multiple times with only a minor loss in activity. researchgate.netmdpi.com

CatalystReactionConversionTemperatureReference
Cu₃(MoO₄)₂(OH)₂Esterification of levulinic acid99.3%100 °C mdpi.com
Sulfonic acid-functionalized lignin-montmorilloniteEsterification of levulinic acid~98%120 °C researchgate.net

Catalytic Oxidation Reactions (e.g., CO oxidation, H₂O₂ decomposition)

This compound catalysts have shown activity in various oxidation reactions, including the oxidation of carbon monoxide (CO) and the decomposition of hydrogen peroxide (H₂O₂). researchgate.netsemanticscholar.orgresearchgate.net These reactions are important for air pollution control and various industrial processes.

Studies on the catalytic properties of Cu₃Mo₂O₉ and CuMoO₄ in the oxidation of CO have revealed that phase and structural transformations of the molybdates during the reaction have a significant impact on the formation of the active state of the catalyst. researchgate.net The formation of phases like Cu₄₋ₓMo₃O₁₂ and Cu₆Mo₅O₁₈ was observed to influence the catalytic activity. researchgate.net In the context of CO oxidation, the synergistic interaction between copper and a support material like ceria (CeO₂) can enhance catalytic performance by promoting the formation of Cu⁺ ions, which are effective CO adsorption sites. rsc.org

The decomposition of H₂O₂ is another reaction where copper-based catalysts, including this compound, play a role. semanticscholar.orgresearchgate.netresearchgate.net The catalytic action of Cu(II) in H₂O₂ decomposition can be influenced by the presence of other ions. researchgate.net The mechanism often involves the generation of hydroxyl radicals, which are powerful oxidizing agents. researchgate.net

Influence of Polymorphism and Nanostructure on Catalytic Activity

The catalytic activity of this compound is profoundly influenced by its polymorphism and nanostructure. researchgate.netrsc.orgmdpi.com this compound exists in different crystalline forms (polymorphs), such as α-CuMoO₄ and γ-CuMoO₄, which possess distinct atomic arrangements and, consequently, different electronic and catalytic properties. researchgate.net

The nanostructure of the material, including its shape, size, and surface area, is a critical factor. researchgate.netrsc.orgmdpi.com For example, nanoplates, nanorods, nanosheets, and hierarchical structures like flower-like and pompon-like morphologies have been synthesized. rsc.orgrsc.orgcureus.com These nanostructures provide a high surface-to-volume ratio, which increases the number of active sites available for catalysis. whiterose.ac.uk In the photocatalytic degradation of organic pollutants, the specific nanostructure can affect light absorption, charge separation, and the transport of reactants and products. rsc.org Similarly, in heterogeneous catalysis, the mesoporous nature of self-assembled nanoplates can enhance the accessibility of reactants to the catalytic sites. researchgate.netmdpi.com The synthesis method plays a crucial role in controlling these structural and morphological features. rsc.orgcureus.com

Electrochemical Energy Storage and Conversion

Beyond catalysis, this compound materials are being actively explored for their potential in electrochemical energy storage and conversion devices, such as supercapacitors and lithium-ion batteries. rsc.orgresearchgate.netresearchgate.netspringerprofessional.de Their ability to undergo reversible redox reactions and their structural stability make them attractive candidates for electrode materials. rsc.orgatamanchemicals.comsamaterials.com

Binder-free this compound nanostructures grown directly on a conductive substrate like nickel foam have shown promise for high-performance supercapacitors. rsc.org These electrodes exhibit pseudocapacitive behavior, where charge is stored through fast and reversible Faradaic reactions at the surface of the material. researchgate.net Hydrated this compound has been found to exhibit higher specific capacitance compared to its thermally treated counterpart, which is attributed to its superior conductivity and the presence of hydroxyl groups that enhance redox charge storage. rsc.org

Asymmetric supercapacitor (ASC) devices have been fabricated using hydrated this compound as the positive electrode and activated carbon as the negative electrode. rsc.org These devices can operate at a high voltage and deliver high energy and power densities, along with excellent cycling stability. rsc.org For instance, one such ASC device retained 89.1% of its capacitance after 10,000 cycles. rsc.org

In the realm of lithium-ion batteries, this compound materials, such as Cu₃Mo₂O₉, have been investigated as anode materials. rsc.orgresearchgate.net Their three-dimensional framework structures can accommodate the insertion and extraction of lithium ions, and they offer high theoretical capacities. researchgate.netsamaterials.com Hierarchical flower-like structures of Cu₃Mo₂O₉ have demonstrated high lithium storage capacity, good cycling stability, and excellent rate capability. researchgate.net

DeviceElectrode MaterialPerformance MetricValueReference
Asymmetric SupercapacitorHydrated CuMoO₄ // Activated CarbonSpecific Capacitance142.1 F g⁻¹ at 1 A g⁻¹ rsc.org
Asymmetric SupercapacitorHydrated CuMoO₄ // Activated CarbonEnergy Density48.6 W h kg⁻¹ rsc.org
Asymmetric SupercapacitorHydrated CuMoO₄ // Activated CarbonPower Density12.5 kW kg⁻¹ rsc.org
Asymmetric SupercapacitorHydrated CuMoO₄ // Activated CarbonCycling Stability89.1% retention after 10,000 cycles rsc.org
SupercapacitorCuMoO₄ nanorodsSpecific Capacitance156 F g⁻¹ researchgate.netspringerprofessional.de
SupercapacitorCuMoO₄ nanosheets on Ni foamSpecific Capacitance2259.55 F g⁻¹ at 1 A g⁻¹ researchgate.net
Lithium-ion Battery AnodeCu₃Mo₂O₉ hierarchical flowersInitial Specific Capacity1414 mAh g⁻¹ at 0.1C researchgate.net

Supercapacitors: Electrode Material Performance, Specific Capacitance, and Cycling Stability

This compound has emerged as a highly promising electrode material for supercapacitors, a type of energy storage device known for high power density and long cycle life. Researchers have explored various nanostructured forms of this compound to enhance its performance.

Binder-free this compound (CMO) nanostructures, synthesized directly on nickel foam via a hydrothermal process, have shown a hybrid nanosheet-nanoplate morphology. rsc.org This structure provides a large electroactive surface area, which is crucial for high-performance energy storage. rsc.org In one study, CuMoO₄ nanosheets grown on nickel foam exhibited a remarkable specific capacitance of 2259.55 F g⁻¹ at a current density of 1 A g⁻¹. encyclopedia.pubmdpi.com This electrode also demonstrated good cycling stability, with a capacitance retention of 90.08% after 5000 cycles at 16 A g⁻¹. encyclopedia.pubmdpi.com An asymmetric supercapacitor (ASC) device using these CuMoO₄ nanosheets and activated carbon (AC) achieved a high energy density of 52.51 Wh kg⁻¹ at a power density of 600 W kg⁻¹. encyclopedia.pubmdpi.com

The hydration of this compound has been found to play a significant role in its electrochemical performance. Hydrated this compound (CMOʙᴴ) electrodes show higher specific capacitance and enhanced redox behavior compared to their thermally treated (dehydrated) counterparts (CMOᴀᴴ). rsc.org This improvement is attributed to the superior conductivity of the hydrated form and the presence of hydroxyl groups that facilitate redox-type charge storage. rsc.org An ASC device fabricated with a hydrated CMOʙᴴ electrode delivered a maximum specific capacitance of 142.1 F g⁻¹ at 1 A g⁻¹, an energy density of 48.6 Wh kg⁻¹, and a power density of 12.5 kW kg⁻¹. rsc.org This device also showed excellent long-term stability, retaining 89.1% of its capacitance after 10,000 cycles. rsc.orgrsc.org

Compositing this compound with other materials, such as reduced graphene oxide (rGO), has also proven to be an effective strategy. A nanocomposite of CuMoO₄ nanosheets and rGO on nickel foam (NS-CuMoO₄/rGO/NF) delivered an exceptionally high specific capacitance of 2342 F g⁻¹ at 1.8 A g⁻¹. doi.org This composite electrode also exhibited an excellent cycling stability of approximately 98% after 4200 cycles and a desirable rate capability, maintaining 86% of its initial capacitance as the current density increased to 16.5 A g⁻¹. doi.org

Table 1: Performance of this compound-Based Supercapacitor Electrodes

Electrode Material Specific Capacitance (F g⁻¹) Current Density (A g⁻¹) Cycling Stability (% retention / cycles) Energy/Power Density
CuMoO₄ Nanosheets on Ni Foam 2259.55 1 90.08% / 5000 52.51 Wh kg⁻¹ @ 600 W kg⁻¹
Hydrated CuMoO₄ (CMOʙᴴ)//AC 142.1 1 89.1% / 10,000 48.6 Wh kg⁻¹ @ 12.5 kW kg⁻¹
NS-CuMoO₄/rGO/NF 2342 1.8 >98% / 4000 65.6 Wh kg⁻¹ @ 3875 W kg⁻¹

Lithium-Ion Batteries: Anode Material Studies and Lithium Storage Mechanisms

Transition metal molybdates, including this compound, are being investigated as potential anode materials for lithium-ion batteries (LIBs) due to their high theoretical capacities. oaepublish.com The electrochemical performance of these materials is often hindered by poor conductivity and significant volume changes during the charge-discharge cycles. oaepublish.com

Hierarchical flower-like microspheres of Cu₃Mo₂O₉ have been studied as an anode material for LIBs. researchgate.net This unique structure provides more active sites for lithium-ion storage and reduces transfer resistance, leading to good cycle stability and high coulombic efficiency. researchgate.net The lithium storage mechanism in these materials involves conversion reactions.

Another approach involves creating composites with carbonaceous materials to enhance conductivity and buffer volume expansion. A composite of lithium molybdate (Li₂MoO₄) with carbon nanofibers (LMO@CNF) has shown superior specific capacity and cycling stability compared to bare Li₂MoO₄. oaepublish.com The LMO@CNF anode can deliver initial discharge and charge capacities of 1,218 and 831 mAh g⁻¹, respectively, at a current density of 100 mA g⁻¹. oaepublish.com After 100 cycles, the capacity remained at 760 mAh g⁻¹, demonstrating much-improved stability. oaepublish.com The lithium storage mechanism involves an initial irreversible formation of a solid electrolyte interphase (SEI) layer, followed by a reversible intercalation process. oaepublish.com

Electrochemical Redox Behavior and Charge Storage Mechanisms

The charge storage in this compound-based materials is primarily pseudocapacitive, involving fast and reversible Faradaic redox reactions at the electrode surface. encyclopedia.pubmdpi.com The electrochemical behavior of hydrated this compound (CMOʙᴴ) is diffusion-dominated, with its enhanced performance linked to superior conductivity and the presence of hydroxyl groups that promote redox-type charge storage. rsc.org

In some this compound systems, the redox reactions are attributed to the copper ions. Studies on CuMoO₄ and Cu₃Mo₂O₉ have shown that the redox peaks observed during electrochemical measurements correspond to the Cu(II)/Cu(I) and Cu(I)/Cu(0) transitions, while the molybdenum component does not appear to participate in the redox reaction. rsc.org The charge storage mechanism can be described as a quasi-conversion reaction with efficient electron movement and favorable reversibility during the Faradaic process. mdpi.com This pseudocapacitive behavior is characterized by a high dependence of electron transfer on the voltage scan rate, mainly due to polarization within the electrode material. mdpi.com

Material Aspects of Sensing Technologies

Electrochemical Sensors: Material Design for Analyte Detection

This compound's unique electrochemical properties make it a suitable material for designing sensitive and selective electrochemical sensors. Its high electrical conductivity and electrochemical stability are advantageous for this purpose. nih.govnih.gov

Nanostructured CuMoO₄ has been successfully used for the electrochemical detection of various analytes. For instance, CuMoO₄ synthesized by a simple precipitation method has demonstrated excellent sensing capabilities for paracetamol. nih.govnih.govresearchgate.net The material, characterized by a rock-like morphology, provides a large surface area for interaction with the analyte. nih.govnih.gov Using differential pulse voltammetry (DPV), the CuMoO₄-based sensor showed a clear and linear increase in current response with increasing concentrations of paracetamol, indicating its promise for reliable drug detection. nih.govnih.govresearchgate.net

Similarly, CuMoO₄ nanostructures have been highlighted as a promising electrode material for detecting nitrite. researchgate.net The design of these sensors leverages the material's ability to facilitate electrochemical oxidation or reduction of the target analyte, resulting in a measurable current change. researchgate.net Composites such as orthorhombic this compound (Cu₃Mo₂O₉) decorated on reduced graphene oxide (rGO) have been developed for detecting promethazine (B1679618) hydrochloride. mdpi.com The synergistic effect between the high conductivity of rGO and the crystalline nature of Cu₃Mo₂O₉ enhances the electrochemical activity, leading to a sensor with a broad linear range and a low limit of detection. mdpi.com

Gas Sensors: Sensing Mechanisms for Humidity

This compound has been identified as a functional material for humidity sensing. researchgate.netderpharmachemica.com The principle behind its operation as a resistive humidity sensor is the change in its electrical resistance in response to varying levels of relative humidity (RH). researchgate.net The sensing mechanism is multifaceted and depends on the humidity level.

At low RH levels: The dominant mechanism is electronic conduction. Water molecules donate electrons, leading to a change in the material's conductivity. researchgate.net

At medium RH levels: A transition occurs where both electronic and ionic conduction contribute to the sensing response. researchgate.net

At high RH levels: Ionic conduction becomes the primary mechanism. This is based on the Grotthuss mechanism, where protons hop between layers of adsorbed water molecules, significantly altering the conductivity. researchgate.netnih.gov

This behavior allows this compound to function as a useful humidity sensor across a wide range of RH levels. researchgate.netderpharmachemica.com The interaction of water molecules with the sensor surface is a two-step process involving initial chemisorption onto active sites, followed by physisorption at higher humidity, forming continuous water layers that facilitate proton transport. nih.gov

Pressure and Temperature Sensor Materials (Thermochromic and Piezochromic Properties)

This compound (CuMoO₄) is a well-known chromic material, exhibiting both thermochromism (color change with temperature) and piezochromism (color change with pressure). rsc.orgaip.orgarxiv.org These properties make it a candidate for applications in temperature and pressure sensors, particularly in environments where organic indicators are unstable. aip.orgdragon.lv

The chromic behavior of CuMoO₄ is linked to structural phase transitions. At ambient pressure, it undergoes a reversible first-order phase transition from a green α-phase to a brownish-red γ-phase upon cooling to around 200 K. aip.orglu.lv This transition involves a significant change in the local atomic structure, specifically the coordination of molybdenum atoms, which changes from distorted tetrahedral in the α-phase to distorted octahedral in the γ-phase. aip.orgdragon.lv This structural change alters the material's electronic band structure and optical absorption, causing the visible color change. aip.org The transition exhibits a wide thermal hysteresis, occurring between 230–280 K upon heating and 120–200 K upon cooling. aip.org

A similar phase transition from the α-phase to the γ-phase can be induced by applying pressure, which underlies its piezochromic properties. arxiv.orglu.lv Furthermore, α-CuMoO₄ also displays a color change from green to brown at high temperatures (above 400 K), but this occurs without a phase transition and is instead attributed to an increase in thermal disorder affecting the local environment of copper atoms. dragon.lvlu.lv These distinct chromic responses make this compound a versatile material for creating "smart" indicators and sensors for both temperature and pressure. rsc.orgarxiv.org

Magnetism and Magnetic Structures

This compound compounds exhibit a rich variety of magnetic phenomena, stemming from the interactions between copper(II) ions, which possess localized magnetic moments. The specific nature of these interactions is highly sensitive to the crystal structure, leading to complex magnetic behaviors.

Paramagnetic and Antiferromagnetic Interactions in this compound Compounds

At room temperature, many this compound compounds behave as paramagnetic materials. icm.edu.pl However, as the temperature decreases, deviations from simple paramagnetic (Curie-Weiss) behavior become apparent, typically indicating the onset of magnetic interactions between the Cu(II) centers. icm.edu.plmaterialsciencejournal.org

Antiferromagnetic (AFM) coupling is a predominant feature in many this compound systems. In these materials, the magnetic moments of adjacent Cu(II) ions align in an anti-parallel fashion. This is often observed in compounds where copper ions form dimers or chains linked by oxygen or molybdate groups. For instance, in copper dimolybdate trihydrate (CuMo₂O₇·3H₂O), which contains dimers of copper ions, magnetic susceptibility measurements indicate an intramolecular antiferromagnetic interaction. icm.edu.pl Similarly, Cu₃Mo₂O₉ exhibits dominant antiferromagnetic near-neighbor interactions, characterized by a negative Weiss temperature of -235K. materialsciencejournal.org The strength of these interactions can be significant, as seen in the pentacopper(II)-substituted tungstosilicate, where strong antiferromagnetic interactions result in a spin S=1/2 ground state. acs.org

Conversely, ferromagnetic interactions, where magnetic moments align in parallel, have also been observed, though less commonly. The nature of the interaction is highly dependent on the bridging ligand between the copper centers. A study comparing dinuclear copper(II) complexes bridged by different metalate anions found that a chromate (B82759) ([CrO₄]²⁻) bridge mediated a ferromagnetic interaction, while a molybdate ([MoO₄]²⁻) bridge in an isomorphous structure resulted in antiferromagnetic coupling. acs.org

The magnetic behavior is often a complex interplay of these interactions. In some structures, magnetically active Cu(II) centers are separated by large, diamagnetic polyoxometalate clusters, leading to simple paramagnetic ordering with minimal interaction. materialsciencejournal.org

Table 1: Magnetic Interactions in Various this compound Compounds

CompoundObserved InteractionKey Structural FeatureResearch Findings
CuMo₂O₇·3H₂OAntiferromagnetic icm.edu.plCopper ion dimers linked by oxygen bridges. icm.edu.plMagnetic susceptibility measurements show deviations from the Curie law, indicating intramolecular AFM interactions within the dimers. icm.edu.pl
Cu₃Mo₂O₉Antiferromagnetic materialsciencejournal.orgacs.orgCopper trimeric chains. materialsciencejournal.orgThe magnetic susceptibility follows the Curie-Weiss law at high temperatures with a large negative Weiss constant (θ = -235 K), suggesting dominant AFM interactions. materialsciencejournal.org A broad maximum in susceptibility occurs around 20 K. acs.org
[{Cu(acpa)}₂(μ-MoO₄)]Antiferromagnetic acs.orgTwo Cu(II) ions bridged by a [MoO₄]²⁻ anion. acs.orgThe antiferromagnetic coupling constant (2J) was determined to be -5.1(4) cm⁻¹. acs.org
[Cu(3,4'-bpy)MoO₄]Ferromagnetic chains with AFM coupling at low T acs.orgCorner-sharing {MoO₄} tetrahedra and {CuN₂O₃} square pyramids. acs.orgExhibits behavior consistent with ferromagnetic chains that couple antiferromagnetically at low temperatures. acs.org
(NH₄)₆[{Cu(H₂O)₄}{Mo₃₆O₁₁₂(H₂O)₁₆}]·21H₂OParamagnetic materialsciencejournal.orgCu(II) centers are isolated by large diamagnetic {Mo₃₆} cluster anions. materialsciencejournal.orgThe material follows the Curie-Weiss law, indicating little to no magnetic interaction between the separated copper ions. materialsciencejournal.org

Magnetic Ordering and Low-Dimensional Behavior

The arrangement of magnetic Cu(II) ions into chains, layers, or three-dimensional networks within this compound crystals leads to phenomena described as low-dimensional magnetism. This is characterized by magnetic correlations that are stronger in one or two dimensions than in the third.

A prime example is Cu₃Mo₂O₉, which consists of magnetic chains of copper tetrahedra. acs.org Its magnetic properties are dominated by antiferromagnetic coupling and exhibit a low-dimensional character, evidenced by a broad maximum in magnetic susceptibility at 20 K instead of a sharp peak. acs.org This broad feature is typical of short-range magnetic order developing within the one-dimensional chains above the true three-dimensional ordering temperature. At a lower temperature of 9.5 K, a transition to long-range antiferromagnetic ordering occurs, where the magnetic moments of the chains align with respect to each other. acs.org The magnetic structure is complex, featuring eight sublattices. acs.org

Similarly, low-dimensional behavior is observed in hybrid inorganic-organic frameworks. A class of compounds with alternating 2D copper(II) formate (B1220265) and non-magnetic copper(I) bromide layers shows 2D short-range antiferromagnetic order within the formate layers. rsc.org Despite a large spatial separation between these magnetic layers (8.6–8.8 Å), interactions between them lead to 3D long-range magnetic order at approximately 40 K. rsc.org This demonstrates how low-dimensional magnetic systems can transition to a 3D ordered state at sufficiently low temperatures.

Influence of Crystal Structure and Doping on Magnetic Properties

The magnetic properties of copper molybdates are exquisitely sensitive to their crystal structure. Subtle changes in the coordination environment of the copper ions, the bond angles of the Cu-O-Cu pathways, and the connectivity of the molybdate and copper polyhedra can switch the dominant magnetic interaction from antiferromagnetic to ferromagnetic or alter its strength. acs.orgacs.org

The synthesis of copper molybdates under different pH conditions can lead to vastly different structures, such as a compound with isolated Cu(II) centers showing paramagnetism versus a 3D framework with strong antiferromagnetic interactions. materialsciencejournal.org The use of different organic ligands to link bimetallic oxide layers also results in distinct this compound networks with unique magnetic signatures, including ferromagnetic chains, strong antiferromagnetic dimers, and antiferromagnetic tetramers. acs.org

Doping, or the intentional introduction of impurity atoms, is another powerful tool to modify the magnetic properties. Substituting molybdenum with tungsten in CuMoO₄ has a significant impact on its structural and magnetic characteristics. Tungsten-doping in CuMo₁₋ₓWₓO₄ facilitates the structural phase transition from the α-phase to the γ-phase, which occurs at low temperatures. wgtn.ac.nzresearchgate.net This is crucial because the two phases have different magnetic properties. The low-temperature γ-phase is associated with a different magnetic response compared to the high-temperature α-phase. wgtn.ac.nz Studies on 100% α-phase CuMoO₄ reveal highly complex magnetic behavior, with linear magnetic field loops at 2.2 K suggesting antiferromagnetic ordering. wgtn.ac.nz Interestingly, after applying a high magnetic field, a clear magnetic transition peak appears at 6 K, indicating that the field can induce a more ordered magnetic state. wgtn.ac.nz

Table 2: Effect of Doping on this compound Properties

Host MaterialDopantEffect on Crystal StructureEffect on Magnetic Properties
CuMoO₄Tungsten (W)Facilitates the α → γ phase transition at low temperatures; the transition temperature is dependent on the tungsten content. wgtn.ac.nzresearchgate.netThe magnetic properties are altered due to the structural phase change, as the α and γ phases have distinct magnetic signatures. wgtn.ac.nz
MoO₃Copper (Cu)Doping introduces structural defects and surface modifications. researchgate.netMagnetic studies showed the emergence of ferromagnetic properties in the doped samples. researchgate.net

Other Emerging Applications

Beyond their magnetic properties, copper molybdates are being explored for a range of functional applications in electronics and energy.

Optoelectronics: Photodetectors and Solar Cell Applications

The unique optical and electronic properties of this compound make it a material of interest for optoelectronic devices. material-properties.org Its structure, built from MoO₄ tetrahedra and CuO₆ octahedra, gives rise to intriguing optical characteristics, primarily due to the d-d electronic transitions of the copper ions. material-properties.org This has drawn attention to its potential use in devices that detect light (photodetectors) or convert light into electricity (solar cells). material-properties.org While research in this area is emerging, the inherent properties of this compound, such as its high thermal stability and specific optical absorption profile, make it a candidate for future investigation in photovoltaic applications. material-properties.org The development of related copper-based materials like copper indium sulfide (B99878) for colloidal quantum dot solar cells highlights the potential of copper chalcogenide systems in this field. upc.edu

Memristive Materials and Neuromorphic Computing

A particularly promising application for this compound is in the field of memristors and neuromorphic computing. Memristors are electronic components that can change their resistance based on the history of the current that has passed through them and retain this state, a form of non-volatile memory. mdpi.comnih.gov This behavior is analogous to that of synapses in the human brain.

Thin-film materials composed of this compound (specifically Cu₃Mo₂O₉) have been shown to exhibit notable memristive properties. mdpi.com These electrodeposited films demonstrate the ability to switch between high and low resistance states when subjected to cyclic voltage scans or short electrical pulses. mdpi.comnih.gov This electrical switching is the fundamental property required for a memristor.

The ability of this compound memristors to be set to multiple, intermediate conductivity states makes them highly suitable for emulating biological synaptic functions. nih.gov Researchers have successfully used these devices to simulate spike-timing-dependent plasticity (STDP), a key learning mechanism in the brain. mdpi.comnih.gov By building devices that can mimic these biological processes, this compound materials could become crucial for the development of high-efficiency, low-energy neuromorphic computing systems and other advanced electronic technologies. mdpi.com

Dielectric Ceramics for High-Frequency Applications

This compound (CuMoO₄) has emerged as a significant material in the field of advanced functional ceramics, particularly for high-frequency applications. Its properties make it a suitable candidate for Ultra-Low Temperature Cofired Ceramic (ULTCC) technology, which is crucial for the manufacturing of multilayer electronic components like substrates and packages. The primary appeal of CuMoO₄ lies in its low sintering temperature, which allows it to be co-fired with highly conductive electrode metals such as aluminum and silver, reducing energy consumption and production costs.

Research has focused on characterizing the dielectric properties of this compound ceramics prepared through various methods, primarily the solid-state ceramic route. A notable development is a glass-free CuMoO₄ ceramic that can be sintered at 650 °C. acs.orgresearchgate.net This material demonstrates excellent dielectric properties required for high-frequency operation. At a frequency of 12.7 GHz, it exhibits a low relative permittivity (εr) of 7.9, a high-quality factor (Qf) of 53,000 GHz, and a temperature coefficient of resonant frequency (τf) of -36 ppm/°C. acs.orgresearchgate.net At a lower frequency of 1 MHz, the relative permittivity is 11, with a low dielectric loss (tanδ) of 2.7 × 10⁻⁴. acs.orgresearchgate.net The combination of low permittivity, high Qf value, and a low coefficient of thermal expansion makes it a promising material for ULTCC applications. acs.org

To further reduce the processing temperature and enhance its applicability, studies have explored the creation of this compound composites. The addition of small amounts of silver oxide (Ag₂O) has been shown to lower the sintering temperature of CuMoO₄ to as low as 500 °C. researchgate.net6gflagship.com This reduction is attributed to the formation of a trace amount of a copper silver molybdate (Cu₂Ag₂(MoO₄)₃) secondary phase. researchgate.net6gflagship.com These composites, sintered at 500 °C, display a relative permittivity in the range of 8 to 9, a quality factor (Qf) between 26,000 and 37,000 GHz at 12 GHz, and a temperature coefficient of resonant frequency (τf) of -31 to -33 ppm/°C. researchgate.net6gflagship.com Importantly, these composites maintain compatibility with aluminum electrodes, making them viable for low-cost multilayer packages and substrates. researchgate.net6gflagship.com

The feasibility of using these materials in practical device fabrication has been demonstrated through the development of multilayer substrates using tape casting. nih.gov Substrates made from both pure CuMoO₄ and Ag₂O-doped composites exhibit a permittivity of approximately 8 and a low dielectric loss in the range of 10⁻⁵ to 10⁻⁴ across a frequency spectrum of 2–10 GHz. nih.gov When compared to commercial Low-Temperature Cofired Ceramic (LTCC) materials, these this compound-based substrates show comparable permittivity and significantly lower dielectric loss, all while requiring a much lower sintering temperature. nih.gov This highlights the potential of this compound ceramics as an energy-efficient and high-performance alternative for next-generation microwave applications. nih.gov

Dielectric Properties of this compound Ceramics

The following table summarizes the key research findings on the dielectric properties of this compound and its composites at high frequencies.

Material CompositionSintering Temperature (°C)Frequency (GHz)Relative Permittivity (εr)Quality Factor (Qf) (GHz)Temperature Coefficient of Resonant Frequency (τf) (ppm/°C)Reference
CuMoO₄ (Glass-Free)65012.77.953,000-36 acs.orgresearchgate.net
CuMoO₄ + Ag₂O (0.5-2 wt%)500128 - 926,000 - 37,000-31 to -33 researchgate.net6gflagship.com
CuMoO₄ Substrate 6502 - 10~8-- nih.gov
CuMoO₄ + Ag₂O Substrate 5002 - 10~8-- nih.gov

Future Research Directions and Emerging Perspectives

Rational Design of Novel Copper Molybdate (B1676688) Architectures

The functionality of copper molybdate is intrinsically linked to its structure. Consequently, a significant area of future research lies in the rational design and synthesis of novel architectures with controlled morphologies and dimensionalities. Scientists are moving beyond simple nanoparticle synthesis to create complex, hierarchical structures that can enhance performance in catalysis, energy storage, and sensing. rsc.orgacs.org

Methods like hydrothermal synthesis, chemical precipitation, and sol-gel processes are being refined to gain precise control over the size, shape, and assembly of this compound nanocrystals. jacsdirectory.comresearchgate.net For instance, the creation of hierarchical sphere-like architectures and curved nanoflakes has been demonstrated, showcasing the potential for intricate morphological control. acs.org The use of surfactants and structure-directing agents is a key strategy in this endeavor, enabling the formation of specific structures like nanorods. acs.org The goal is to create materials with high surface area, abundant active sites, and optimized transport pathways for electrons and ions.

Future work will likely focus on:

Hierarchical and porous structures: Developing methods to create three-dimensional (3D) hierarchical structures with interconnected pores to improve accessibility to active sites and facilitate mass transport.

Anisotropic growth: Controlling the growth of specific crystal facets to expose more reactive surfaces for enhanced catalytic activity.

Core-shell and yolk-shell structures: Designing complex architectures where a this compound core is encapsulated within a functional shell, or vice versa, to create multifunctional materials with synergistic properties.

Table 1: Examples of Novel this compound Architectures and Their Synthesis Methods
ArchitectureSynthesis MethodKey FeaturePotential Application
Curved NanoflakesSolution-phase reaction with formamideIntermeshed nanogroove structuresEnhanced surface area for catalysis
Hierarchical Sphere-like StructuresStepwise nucleation with glucoseControlled nucleation and growthImproved performance in energy storage
NanorodsSurfactant-modified synthesisHigh aspect ratioElectrocatalysis
NanosheetsHydrothermal methodUltrathin 2D structureHigh-performance supercapacitors
Nanocone ArraysSingle-step hydrothermal methodPrism-like morphology on a substrateBinder-free electrodes for supercapacitors

Advanced Characterization Techniques for In-Situ Studies

To fully understand and optimize the performance of this compound in various applications, it is crucial to investigate its dynamic structural and electronic changes under operational conditions. Advanced in-situ characterization techniques are therefore indispensable for providing real-time insights into reaction mechanisms and degradation pathways.

Techniques such as in-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) are powerful tools for tracking crystallographic phase transitions and changes in the local atomic environment of copper and molybdenum ions during electrochemical processes or temperature variations. mdpi.comlu.lv For example, in-situ synchrotron X-ray powder diffraction has been used to study pressure-induced structural phase transitions in nanocrystalline α-CuMoO₄. mdpi.comresearchgate.net Similarly, temperature-dependent XAS has been employed to follow the α-to-γ and γ-to-α structural phase transitions. lu.lv

Future research will increasingly rely on a multi-technique approach, combining:

In-situ/Operando XRD and Raman Spectroscopy: To monitor phase transformations and vibrational modes during catalytic reactions or battery cycling.

Operando X-ray Photoelectron Spectroscopy (XPS): To probe the surface chemistry and oxidation states of the elements under reaction conditions.

In-situ Transmission Electron Microscopy (TEM): To visualize morphological changes and the growth of new phases at the nanoscale in real-time.

These advanced characterization methods will provide a deeper understanding of structure-property relationships and guide the rational design of more robust and efficient this compound-based materials.

Development of Hybrid and Composite Materials with this compound

To further enhance the properties and expand the applications of this compound, researchers are increasingly focusing on the development of hybrid and composite materials. By combining this compound with other functional materials, it is possible to create novel systems with synergistic effects that surpass the performance of the individual components.

Graphene and its derivatives, such as graphene oxide (GO), are popular choices for creating composites with this compound. aip.orgmdpi.com The high electrical conductivity and large surface area of graphene can improve charge transfer and provide a robust support for this compound nanoparticles, leading to enhanced photocatalytic activity and energy storage capacity. aip.org For instance, GO-CuM nanocomposites have shown a significantly higher photodegradation rate for methylene (B1212753) blue compared to pure this compound. aip.org

Other promising hybrid materials include:

This compound/metal oxide composites: Combining with oxides like titanium dioxide or cuprous oxide can create heterojunctions that promote charge separation and improve photocatalytic efficiency. rsc.orgjacsdirectory.com

This compound/metal phosphate (B84403) composites: Doping with metal phosphates, such as aluminum phosphate, has been shown to create effective photocatalysts for the reduction of nitroanilines. rsc.org

This compound/metal carbide composites: The incorporation of metal carbides like Mo₂C can enhance the mechanical and thermal properties of copper-based composites. sci-hub.se

The design of these hybrid materials opens up new possibilities for tuning the electronic, optical, and catalytic properties of this compound for a wide range of applications.

Table 2: Examples of this compound Hybrid and Composite Materials
Hybrid/Composite MaterialKey Property EnhancementReported Application
Graphene Oxide-Copper Molybdate (GO-CuM)Enhanced photocatalytic activity, delayed charge recombinationPhotocatalytic degradation of dyes aip.org
This compound-doped Aluminium PhosphateEffective photocatalytic reductionReduction of nitroanilines rsc.org
Copper-Nickel Molybdate (CuNiMo)High redox activity, superior areal capacityElectrochemical energy storage khu.ac.kr
This compound/g-C₃N₄ HeterojunctionImproved photocatalytic degradation of antibiotics and dyesWastewater treatment researchgate.net
Copper-Iron-Molybdate NanocompositesEffective photocatalytic degradation of dyesWastewater treatment rsc.org

Exploiting Phase Transitions for Tunable Functionalities

This compound exhibits several temperature- and pressure-induced phase transitions, which are accompanied by significant changes in its crystal structure, color (thermochromism and piezochromism), and electronic properties. lu.lvresearchgate.netresearchgate.net These phase transitions offer a unique opportunity to develop materials with tunable functionalities for applications in sensors, smart windows, and data storage.

The most studied transition is the reversible first-order phase transition between the high-temperature/low-pressure α-phase (greenish) and the low-temperature/high-pressure γ-phase (brownish-red). researchgate.netresearchgate.net This transition involves a change in the coordination environment of the copper and molybdenum ions. mdpi.comresearchgate.net The transition temperature and pressure can be tuned by doping with other elements, such as tungsten or zinc. researchgate.netarxiv.org For example, substituting copper with zinc can shift the α ↔ γ phase transition hysteresis to lower temperatures. arxiv.org

Future research in this area will focus on:

Understanding the kinetics of phase transitions: Investigating the speed and reversibility of the phase transitions to design faster and more durable switching devices.

Controlling transition parameters: Developing strategies to precisely control the transition temperature and pressure through doping, strain engineering, and nanostructuring.

Exploring novel applications: Harnessing the changes in optical and electronic properties associated with phase transitions for applications beyond thermochromism, such as in resistive switching memories and tunable catalysts.

Table 3: Phase Transitions in this compound
Phase TransitionInducing FactorKey Structural ChangeObservable Property Change
α → γCooling (below ~200 K) or applying pressure (above 0.2 GPa)Change in Cu coordination from square-pyramidal (CuO₅) to octahedral (CuO₆) mdpi.comresearchgate.netColor change from green to brownish-red researchgate.netaip.org
γ → αHeating (between 230-280 K)Change in Mo coordination from octahedral (MoO₆) to tetrahedral (MoO₄) aip.orgColor change from brownish-red to green aip.org
α → βHeating (around 570 °C)Transition from triclinic to a high-temperature phase rsc.orgThermal property changes rsc.org

Theoretical Advancements in Predicting Material Performance

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are playing an increasingly important role in understanding the fundamental properties of this compound and predicting its performance in various applications. worldscientific.comacs.org These computational methods provide valuable insights into the electronic structure, bonding characteristics, and reaction mechanisms at the atomic level, which can be difficult to obtain through experimental techniques alone.

DFT calculations can be used to:

Predict stable crystal structures: Determine the most energetically favorable crystal structures and predict the possibility of new phases under different conditions.

Calculate electronic band structures: Understand the electronic properties, such as the band gap and density of states, which are crucial for photocatalytic and electronic applications.

Model reaction pathways: Simulate the adsorption of molecules on the surface of this compound and elucidate the reaction mechanisms for catalysis and sensing. For example, DFT has been used to study the electrochemical reduction of CO₂ on this compound surfaces. rsc.orgrsc.org

Investigate the effect of defects and doping: Predict how vacancies, interstitials, and dopant atoms influence the structural and electronic properties of this compound.

Future theoretical work will focus on developing more accurate and efficient computational models to handle the complexity of realistic systems, including interfaces in hybrid materials and the dynamics of phase transitions. The synergy between theoretical predictions and experimental validation will be crucial for accelerating the discovery and development of new and improved this compound-based materials.

Q & A

Q. What are the standard synthesis methods for copper molybdate (CuMoO₄), and how do reaction conditions influence crystallographic phase formation?

this compound synthesis typically involves solid-state reactions, hydrothermal methods, or sol-gel techniques. For example, hydrothermal synthesis at 180–200°C using Cu(NO₃)₂ and Na₂MoO₄ precursors yields α-CuMoO₄, while annealing at 500–600°C produces β-phase crystals due to thermal rearrangement . Key variables include pH, temperature, and precursor molar ratios. X-ray diffraction (XRD) and Rietveld refinement are critical for phase identification.

Q. How do vibrational spectroscopy techniques (e.g., Raman, FTIR) distinguish between polymorphs of this compound?

Raman spectroscopy identifies phase-specific vibrational modes: α-CuMoO₄ shows a strong band at ~950 cm⁻¹ (Mo–O stretching), while β-phase exhibits split peaks near 890 cm⁻¹ due to distorted MoO₄ tetrahedra. FTIR can further detect hydroxyl groups in hydrated forms (e.g., CuMoO₄·nH₂O), which influence catalytic activity .

Q. What are the primary applications of this compound in photocatalysis, and how is its bandgap engineered for visible-light absorption?

CuMoO₄ is used in dye degradation and water splitting. Bandgap tuning (2.5–3.2 eV) is achieved via doping (e.g., Fe³+ substitutes Cu²+ sites) or compositing with TiO₂/g-C₃N₄. UV-Vis diffuse reflectance spectroscopy (DRS) and Tauc plots quantify bandgap modifications .

Advanced Research Questions

Q. How do discrepancies in reported catalytic performance of CuMoO₄ arise, and what experimental controls mitigate them?

Variations in catalytic efficiency often stem from differences in surface area (BET analysis), defect density (EPR spectroscopy), or impurity phases (XRD). Standardizing testing conditions (e.g., light intensity, pollutant concentration) and using reference catalysts (e.g., P25 TiO₂) improve reproducibility .

Q. What mechanistic insights explain this compound’s role in supercapacitor electrodes, and how do charge-transfer resistances affect cyclic stability?

In situ electrochemical impedance spectroscopy (EIS) reveals that β-CuMoO₄’s layered structure facilitates ion intercalation, but Jahn-Teller distortions in α-phase cause capacity fading after 1,000 cycles. Cyclic voltammetry (CV) at varying scan rates distinguishes capacitive vs. diffusion-controlled processes .

Q. How do contradictory reports on CuMoO₄’s magnetic properties align with its crystal structure, and what advanced characterization resolves these conflicts?

α-CuMoO₄ is paramagnetic due to isolated Cu²+ centers, while β-phase shows weak ferromagnetism from spin canting. Conflicting data may arise from oxygen vacancies or mixed-phase samples. Neutron diffraction and SQUID magnetometry provide definitive magnetic structure analysis .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing heterogeneous catalytic data from this compound experiments?

Use ANOVA to compare degradation rates across multiple samples. For time-series data, apply pseudo-first/second-order kinetic models with error bars derived from triplicate trials. Report confidence intervals (95%) and R² values to quantify fit accuracy .

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

Follow the FAIR principles: detail synthesis parameters (precursor concentrations, annealing time/temperature), characterization settings (XRD scan rates, Raman laser wavelength), and raw data repositories (DOI links). Include schematics of custom reactor setups .

Data Interpretation and Contradiction Management

Q. When XRD patterns suggest phase impurities in CuMoO₄, how should researchers refine synthesis protocols?

  • Step 1: Perform Rietveld refinement to quantify impurity phases (e.g., MoO₃ or CuO).
  • Step 2: Adjust precursor stoichiometry (e.g., Cu:Mo from 1:1 to 1:1.05) to compensate for volatility losses.
  • Step 3: Use thermogravimetric analysis (TGA) to optimize calcination temperatures .

Q. What role does this compound play in hybrid perovskite solar cells, and what interfacial challenges exist?

CuMoO₄ acts as a hole-transport layer (HTL), but interfacial recombination at the perovskite/CuMoO₄ junction reduces efficiency. Use X-ray photoelectron spectroscopy (XPS) to analyze band alignment and atomic layer deposition (ALD) for interface engineering .

Q. How can machine learning models predict novel this compound composites for CO₂ reduction?

Train models on datasets containing Mo/O/Cu coordination numbers, binding energies (DFT calculations), and experimental Faradaic efficiencies. Validate predictions with high-throughput combinatorial synthesis .

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